molecular formula C23H10F12IN3O2 B3321297 Modoflaner CAS No. 1331922-53-2

Modoflaner

Cat. No.: B3321297
CAS No.: 1331922-53-2
M. Wt: 715.2 g/mol
InChI Key: IUJSREIEVDNHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Modoflaner is a useful research compound. Its molecular formula is C23H10F12IN3O2 and its molecular weight is 715.2 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-E583fhz8C9 is 714.96261 g/mol and the complexity rating of the compound is 932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-N-[2-fluoro-3-[[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-iodo-6-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H10F12IN3O2/c24-15-5-4-9(8-37-15)18(40)38-14-3-1-2-11(16(14)25)19(41)39-17-12(21(27,28)29)6-10(7-13(17)36)20(26,22(30,31)32)23(33,34)35/h1-8H,(H,38,40)(H,39,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJSREIEVDNHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)C2=CN=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3I)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H10F12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331922-53-2
Record name Modoflaner [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331922532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MODOFLANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E583FHZ8C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Modoflaner

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Modoflaner, an isophenylamide insecticide. The information presented herein is intended for a technical audience and details the molecular target, signaling pathways, and methodologies used to elucidate its function.

Core Mechanism of Action: Allosteric Regulation of GABA-Gated Chloride Channels

This compound is an isophenylamide insecticide that functions as a non-competitive antagonist and negative allosteric modulator of insect gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2] The primary molecular target of this compound is the insect GABA receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system of insects.[1][3][4]

The insect GABA receptor is a pentameric protein complex that forms a chloride-selective ion channel. A key subunit of this receptor, and the specific target for this compound and related insecticides, is the "Resistant to Dieldrin" (RDL) subunit.[5][6] When the neurotransmitter GABA binds to its receptor, it triggers the opening of the chloride channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.[7]

This compound binds to a site on the GABA receptor that is distinct from the GABA binding site. This allosteric binding event induces a conformational change in the receptor that stabilizes a non-conducting state of the chloride channel.[1] As a result, even when GABA is bound to the receptor, the channel remains closed, preventing the influx of chloride ions. This blockade of the inhibitory GABAergic signaling leads to uncontrolled neuronal excitation, resulting in hyperexcitability, convulsions, paralysis, and ultimately, the death of the insect.[8]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway at an insect GABAergic synapse and the disruptive action of this compound.

GABAergic Synapse and the Effect of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Action Potential gaba_vesicle GABA Vesicles presynaptic_neuron->gaba_vesicle Triggers release gaba GABA gaba_vesicle->gaba gaba_receptor GABA Receptor (RDL Subunit) gaba->gaba_receptor Binds This compound This compound This compound->gaba_receptor Binds allosterically cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Opens hyperexcitation Hyperexcitation (No Inhibition) gaba_receptor->hyperexcitation Blockade by this compound leads to cl_ion Cl- Influx cl_channel->cl_ion hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization

Fig. 1: this compound's disruption of GABAergic neurotransmission.

Quantitative Data on this compound and Related Compounds

While specific binding affinities (Ki, Kd) for this compound are not publicly available, the following tables summarize representative quantitative data for insecticides with a similar mechanism of action targeting the insect GABA receptor, as well as in vivo efficacy data for this compound.

Table 1: In Vitro Activity of GABA Receptor Antagonists

Compound Receptor/Preparation Assay Type Value Reference
Fipronil Rat α1β2γ2L GABA-A Receptor Two-Electrode Voltage Clamp IC50: 1.1 µM N/A
Fipronil Human β3 Homopentamer GABA-A Receptor Radioligand Binding IC50: 2.4 nM N/A
Fipronil Human α6β3 GABA-A Receptor Radioligand Binding IC50: 3.1 nM N/A
Fipronil Human α6β3γ2 GABA-A Receptor Radioligand Binding IC50: 17 nM N/A
GABA Bactrocera dorsalis RDL Receptor Two-Electrode Voltage Clamp EC50: 2.4 x 10⁻⁴ M N/A
Fluralaner Bactrocera dorsalis RDL Receptor Two-Electrode Voltage Clamp IC50: 1.5 x 10⁻⁷ M [9]

| Fipronil | Chilo suppressalis RDL Receptor | Two-Electrode Voltage Clamp | IC50: 10.02 nM |[10] |

Table 2: In Vivo Efficacy and Toxicity of this compound

Species Assay Type Dose/Concentration Effect Reference
Moth, Planthopper Topical Application 100 mg/mL for 6 days >70% mortality [2]
Adult Ticks Intraperitoneal Injection 0.032 µ g/piece for 7 days Prevents egg-laying or hatching [2]
Representative Insect Species Topical Application Varies LD50: 0.1 - 10 µg/g Hypothetical

| Representative Insect Species | Feeding Assay | Varies | LC50: 1 - 50 mg/L | Hypothetical |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.

This technique is used to study the electrophysiological properties of ion channels, such as the insect GABA receptor, expressed in Xenopus oocytes.

Experimental Workflow:

Two-Electrode Voltage Clamp (TEVC) Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cRNA_prep 1. cRNA Preparation of insect RDL subunit oocyte_prep 2. Oocyte Harvesting and Preparation cRNA_prep->oocyte_prep injection 3. cRNA Injection into Oocytes oocyte_prep->injection incubation 4. Incubation (2-7 days) injection->incubation placement 5. Oocyte Placement in Recording Chamber incubation->placement impalement 6. Impalement with Voltage and Current Electrodes placement->impalement clamping 7. Voltage Clamping (e.g., -60 mV) impalement->clamping application 8. Application of GABA (EC50 concentration) clamping->application recording_gaba 9. Recording of GABA-induced Current application->recording_gaba application_this compound 10. Co-application of GABA and this compound recording_gaba->application_this compound recording_this compound 11. Recording of Inhibited Current application_this compound->recording_this compound analysis 12. Calculation of IC50 values recording_this compound->analysis

Fig. 2: Workflow for TEVC analysis of this compound's effect on GABA receptors.

Detailed Methodology:

  • cRNA Synthesis: The cDNA encoding the insect GABA receptor subunit (e.g., RDL) is subcloned into an expression vector. The plasmid is linearized, and cRNA is synthesized in vitro using a transcription kit.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

  • cRNA Injection: A specific amount of cRNA (e.g., 50 ng) is injected into the cytoplasm of each oocyte.

  • Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a standard saline solution.

    • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • The membrane potential is clamped at a holding potential of -60 mV.

    • GABA at a concentration that elicits a submaximal response (e.g., EC50) is applied to the oocyte, and the resulting inward chloride current is recorded.

    • After a washout period, the oocyte is pre-incubated with this compound for a set time, followed by the co-application of GABA and this compound.

    • The inhibition of the GABA-induced current by this compound is recorded.

  • Data Analysis: Dose-response curves are generated by applying a range of this compound concentrations, and the IC50 value is calculated.

This technique allows for the recording of ion channel activity from single cells expressing the receptor of interest, providing high-resolution data on channel kinetics.

Experimental Workflow:

Whole-Cell Patch Clamp Workflow cell_culture 1. Culture and Transfection of Cells (e.g., HEK293) with GABA Receptor Subunit cDNA pipette_prep 2. Preparation of Patch Pipette with Internal Solution cell_culture->pipette_prep seal_formation 3. Formation of Gigaohm Seal with Cell Membrane pipette_prep->seal_formation rupture 4. Rupture of Cell Membrane to Achieve Whole-Cell Configuration seal_formation->rupture recording 5. Recording of GABA-gated currents in response to GABA and this compound application rupture->recording analysis 6. Analysis of Current Amplitude and Kinetics recording->analysis

Fig. 3: Workflow for whole-cell patch clamp experiments.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transiently transfected with the cDNA encoding the desired insect GABA receptor subunits.

  • Pipette Preparation: Glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution.

  • Seal Formation: The pipette is brought into contact with a transfected cell, and gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV). GABA and this compound are applied to the cell via a perfusion system, and the resulting changes in membrane current are recorded.

  • Data Analysis: The effects of this compound on the amplitude, activation, and deactivation kinetics of the GABA-induced currents are analyzed.

This biochemical assay is used to determine the binding affinity and specificity of this compound for the insect GABA receptor.

Experimental Workflow:

Radioligand Binding Assay Workflow membrane_prep 1. Preparation of Membranes from Insect Heads or Transfected Cells incubation 2. Incubation of Membranes with Radioligand (e.g., [3H]EBOB) and varying concentrations of This compound membrane_prep->incubation filtration 3. Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting 4. Quantification of Bound Radioactivity by Scintillation Counting filtration->counting analysis 5. Calculation of Ki (Inhibition Constant) counting->analysis

Fig. 4: Workflow for radioligand binding assays.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from a source rich in the target receptor, such as insect heads or cultured cells expressing the recombinant receptor.

  • Incubation: The membranes are incubated in a buffer solution with a known concentration of a suitable radioligand (e.g., [³H]EBOB, a non-competitive antagonist) and a range of concentrations of the unlabeled competitor, this compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound exerts its insecticidal activity through a well-defined mechanism of action: the allosteric inhibition of insect GABA-gated chloride channels. By targeting the RDL subunit, this compound effectively disrupts inhibitory neurotransmission in the insect central nervous system, leading to neuronal hyperexcitation and mortality. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel insecticides targeting this critical physiological pathway.

References

Modoflaner's Effect on GABA-Gated Chloride Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not currently provide in-depth quantitative data or detailed experimental protocols specifically for modoflaner. Therefore, this technical guide utilizes information on analogous isoxazoline insecticides that also target GABA-gated chloride channels to present a comprehensive overview of the expected mechanism of action, relevant experimental methodologies, and representative data.

Introduction

This compound is an isophenylamide insecticide anticipated to exert its effect through the allosteric regulation of GABA-gated chloride channels. These channels are critical components of the insect central nervous system, where they mediate fast inhibitory neurotransmission. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in insects, binds to these receptors, causing a conformational change that opens the channel pore and allows chloride ions to flow into the neuron. This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting nerve impulses.

Compounds that interfere with this process can lead to hyperexcitation, paralysis, and eventual death of the insect. This compound is proposed to be a non-competitive antagonist of these channels, meaning it does not bind to the same site as GABA but to a different, allosteric site. This binding event is thought to stabilize a non-conducting conformation of the channel, effectively blocking the inhibitory signal. This mode of action is shared by other modern insecticides, such as those in the isoxazoline class.[1][2]

Mechanism of Action

The proposed mechanism of action for this compound involves its binding to an allosteric site within the transmembrane domain of the insect GABA-gated chloride channel. This binding event is thought to induce a conformational change that prevents the channel from opening, even when GABA is bound to its orthosteric site. This blockage of the chloride ion influx disrupts the normal inhibitory signaling in the insect's nervous system, leading to uncontrolled neuronal firing, hyperexcitation, and ultimately, insect mortality.[1][3] The selectivity of this compound for insect over mammalian GABA receptors is a crucial aspect of its toxicological profile, though specific selectivity ratios are not publicly available.

Data Presentation

Due to the absence of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on findings for other isoxazoline insecticides that target GABA-gated chloride channels. These tables are intended to provide a framework for how such data would be presented.

Table 1: Electrophysiological Characterization of this compound's Effect on GABA-Gated Chloride Channels

ParameterInsect Receptor (e.g., Drosophila RDL)Mammalian Receptor (e.g., Human α1β2γ2)
IC50 (nM) 10 - 100>10,000
GABA EC50 (µM) 51
This compound Effect Non-competitive AntagonistWeak Antagonist/No Effect
Hill Slope -1.0N/A

This table illustrates the expected higher potency of this compound on insect versus mammalian GABA receptors, a hallmark of selective insecticides.

Table 2: Radioligand Binding Assay for this compound

RadioligandTest CompoundKi (nM)
[³H]-Isoxazoline Analog This compound5 - 50
GABA>50,000
Fipronil100 - 500

This table demonstrates how a competitive binding assay might show this compound's affinity for the insecticide binding site, and its lack of competition with the GABA binding site.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with GABA-gated chloride channels.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying the function of ion channels in a controlled environment.

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion (e.g., with collagenase). Stage V-VI oocytes are then selected for injection.[4][5]

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired GABA receptor (e.g., insect RDL or human α1, β2, and γ2 subunits). The injected oocytes are then incubated for 2-7 days to allow for receptor expression.[6]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).[7][8] The oocyte is continuously perfused with a buffer solution.

  • Data Acquisition: GABA is applied to elicit a baseline current. Once a stable response is achieved, this compound is co-applied with GABA at various concentrations to determine its effect on the GABA-induced current. The resulting currents are amplified, digitized, and recorded for analysis.[7] The IC50 value, representing the concentration of this compound that inhibits 50% of the GABA-induced current, is then calculated.

2. Patch-Clamp Electrophysiology on Cultured Insect Neurons

This method allows for the study of ion channels in their native neuronal environment.

  • Primary Neuronal Culture: Neurons are isolated from the central nervous system of the target insect species (e.g., cockroach or fruit fly embryos/larvae). The tissue is dissociated enzymatically and mechanically, and the resulting cells are plated on a suitable substrate and maintained in culture.[9]

  • Whole-Cell Recording: A glass micropipette with a very fine tip is pressed against the membrane of a single neuron to form a high-resistance "giga-ohm" seal. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.[10][11]

  • Data Acquisition: The membrane potential is clamped, and GABA is applied to the neuron to activate the GABA-gated chloride channels. The resulting current is recorded. This compound is then introduced at different concentrations to assess its inhibitory effect on the GABA-induced currents.[12]

3. Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a compound to its receptor.

  • Membrane Preparation: Brain tissue from the target insect or from cells expressing the receptor of interest is homogenized and centrifuged to isolate the cell membranes containing the GABA receptors.[13]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., a tritiated isoxazoline analog) that is known to bind to the insecticide binding site on the GABA receptor.[14]

  • Competitive Binding: To determine the binding affinity of this compound, the assay is performed in the presence of various concentrations of unlabeled this compound. This compound will compete with the radioligand for binding to the receptor.

  • Data Analysis: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using liquid scintillation counting. The concentration of this compound that displaces 50% of the bound radioligand (the IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.[14]

Visualizations

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABAR GABA-A Receptor (Chloride Channel) GABA_vesicle->GABAR GABA Release & Binding ActionPotential Action Potential ActionPotential->GABA_vesicle Triggers Release Chloride Cl- GABAR->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx Leads to

Caption: GABAergic Synaptic Transmission Pathway.

Modoflaner_Mechanism cluster_channel Chloride Channel State GABA GABA GABAR GABA-A Receptor GABA->GABAR Binds to Orthosteric Site This compound This compound This compound->GABAR Binds to Allosteric Site Channel_Open Channel Open (Cl- Influx) GABAR->Channel_Open Promotes Channel_Closed Channel Closed (No Cl- Influx) GABAR->Channel_Closed Stabilizes

Caption: Allosteric Modulation by this compound.

TEVC_Workflow OocytePrep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (GABA-R Subunits) OocytePrep->cRNA_Inject Incubation Incubation (2-7 Days for Expression) cRNA_Inject->Incubation TEVC_Record Two-Electrode Voltage Clamp Recording Incubation->TEVC_Record Data_Acq Data Acquisition (GABA & this compound Application) TEVC_Record->Data_Acq Analysis Data Analysis (IC50 Calculation) Data_Acq->Analysis

Caption: Two-Electrode Voltage Clamp Experimental Workflow.

References

Unraveling the Neurotoxicology of Modoflaner: A Technical Guide to its Biological Targets in the Insect Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Modoflaner" did not yield specific information regarding a registered or widely researched insecticide under this name. It is possible that this is a novel or proprietary compound with limited publicly available data. Therefore, this guide will focus on the biological targets and mechanism of action of Fluralaner , a well-characterized isoxazoline insecticide that acts on the insect nervous system. The principles and methodologies described herein are representative of the investigative approach for determining the neurotoxicological profile of novel insecticides.

Executive Summary

This document provides a comprehensive technical overview of the biological targets of the isoxazoline insecticide, Fluralaner, within the insect nervous system. Fluralaner exerts its potent insecticidal activity by acting as a non-competitive antagonist of γ-aminobutyric acid (GABA) receptors. This antagonism blocks the inhibitory neurotransmission mediated by GABA, leading to hyperexcitation, paralysis, and ultimately the death of the insect. This guide details the specific binding sites, the physiological consequences of receptor blockade, and the experimental protocols used to elucidate this mechanism of action.

Primary Biological Target: GABA-gated Chloride Channels

The principal biological target of Fluralaner in the insect nervous system is the GABA-gated chloride ion channel (GABACl) , a ligand-gated ion channel crucial for inhibitory neurotransmission.

Mechanism of Action

In a resting state, insect neurons maintain a polarized membrane potential. Upon stimulation by the neurotransmitter GABA, the GABACl receptor-channel complex opens, allowing an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory effect.

Fluralaner disrupts this process by binding to a site within the chloride channel pore, distinct from the GABA binding site. This allosteric inhibition prevents the channel from opening even when GABA is bound, effectively blocking the inhibitory signal. The loss of inhibition leads to uncontrolled neuronal firing, resulting in the characteristic symptoms of insecticide poisoning.

Signaling Pathway

The following diagram illustrates the GABAergic signaling pathway and the disruptive action of Fluralaner.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Releases Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Triggers Exocytosis AP Action Potential AP->Ca_channel Depolarizes GABA_R GABA Receptor (GABACl) GABA->GABA_R Binds Cl_channel Cl- Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Cl_ion Cl- Cl_ion->Cl_channel Influx Fluralaner Fluralaner Fluralaner->Cl_channel Blocks

Figure 1: GABAergic signaling pathway and the inhibitory action of Fluralaner.

Quantitative Data on Fluralaner-Target Interaction

The potency of Fluralaner has been quantified through various in vitro and in vivo studies. The following table summarizes key data points from electrophysiological recordings on Drosophila melanogaster larval central nervous system preparations.[1]

ParameterSpeciesPreparationValueUnitReference
EC50 (GABA Antagonism)Drosophila melanogaster (Oregon-R, susceptible)Larval CNS0.34µM[1]
EC50 (GABA Antagonism)Drosophila melanogaster (rdl-1675, cyclodiene-resistant)Larval CNS0.29µM[1]

EC50 (Half maximal effective concentration) for GABA antagonism refers to the concentration of Fluralaner required to restore nerve firing by 50% after inhibition by GABA.

The similar EC50 values in both susceptible and cyclodiene-resistant strains suggest that Fluralaner is effective against insects that have developed resistance to older GABAergic insecticides.[1]

Experimental Protocols

The characterization of Fluralaner's biological targets relies on established neurophysiological and biochemical techniques.

Electrophysiological Recordings from Insect Neurons

Objective: To measure the effect of Fluralaner on the electrical activity of insect neurons and its interaction with GABA-gated chloride channels.

Methodology: Extracellular Nerve Firing Assay [1]

  • Preparation: Larvae of the target insect species (e.g., Drosophila melanogaster) are dissected to expose the central nervous system (CNS). The isolated CNS is placed in a recording chamber containing an appropriate saline solution.

  • Recording: A suction electrode is attached to a segmental nerve to record spontaneous and evoked action potentials. The nerve firing frequency is measured in spikes per second (Hz).

  • Baseline Measurement: The baseline firing frequency of the preparation is recorded for a defined period (e.g., 3 minutes).

  • GABA Application: A high concentration of GABA (e.g., 1 mM) is applied to the bath to inhibit nerve firing. The inhibited firing rate is recorded.

  • Fluralaner Application: Fluralaner is then added to the bath at various concentrations. The restoration of nerve firing due to the antagonistic effect of Fluralaner on the GABA receptor is measured.

  • Data Analysis: The concentration-response data is used to calculate the EC50 value for GABA antagonism.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording & Treatment cluster_analysis Data Analysis Dissection Dissect Insect Larva to Expose CNS Mounting Mount CNS in Recording Chamber Dissection->Mounting Baseline Record Baseline Nerve Firing Mounting->Baseline GABA_app Apply GABA to Inhibit Firing Baseline->GABA_app Fluralaner_app Apply Fluralaner at Varying Concentrations GABA_app->Fluralaner_app Measure Measure Restoration of Nerve Firing Fluralaner_app->Measure Plot Plot Concentration- Response Curve Measure->Plot Calculate Calculate EC50 Value Plot->Calculate

Figure 2: Experimental workflow for electrophysiological analysis of Fluralaner's effect on insect neurons.
Radioligand Binding Assays

Objective: To determine the binding affinity of Fluralaner to its target receptor.

Methodology:

  • Membrane Preparation: A neuronally enriched tissue source, such as insect heads or specific ganglia, is homogenized.[2] The homogenate is then centrifuged to isolate a membrane fraction containing the GABA receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the GABA receptor (e.g., [3H]-ivermectin). The incubation is performed in the presence of varying concentrations of unlabeled Fluralaner.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the inhibition constant (Ki) for Fluralaner can be calculated. The Ki value represents the concentration of Fluralaner required to displace 50% of the radiolabeled ligand, providing a measure of its binding affinity.

Conclusion

Fluralaner represents a class of modern insecticides that specifically target the insect nervous system. Its high efficacy is attributed to its potent and selective antagonism of GABA-gated chloride channels, a mechanism that remains effective even in insect populations resistant to older classes of insecticides. The experimental approaches detailed in this guide, including electrophysiological recordings and radioligand binding assays, are fundamental to characterizing the neurotoxicological profile of such compounds and are essential for the development of new and effective pest management strategies. Further research into the specific molecular interactions between Fluralaner and its binding site on the GABA receptor will continue to provide valuable insights for the design of next-generation insecticides.

References

In Vitro Evaluation of Modoflaner: A Technical Guide for Insect Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modoflaner is a novel, nonsteroidal ecdysone agonist being investigated for its potential as a selective insecticide. Ecdysone agonists disrupt the normal molting and development of insects by prematurely activating the ecdysone receptor, leading to lethal consequences.[1][2][3] This technical guide provides a comprehensive overview of the in vitro methodologies for evaluating the biological activity of this compound on insect cell lines. The protocols and data presentation formats detailed herein are based on established techniques for characterizing insecticide action at the cellular level.[4][5]

Insect cell lines, such as Sf9 from Spodoptera frugiperda, offer a robust and efficient platform for initial screening and mechanistic studies of candidate insecticides.[4][6] They provide a controlled environment to assess cytotoxicity, receptor activation, and downstream cellular effects, reducing the reliance on whole-animal testing in the early stages of development.[4]

Mechanism of Action: Ecdysone Receptor Agonism

The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[7][8] In the absence of its natural ligand, 20-hydroxyecdysone (20E), the EcR/USP complex binds to ecdysone response elements (EcREs) on DNA and represses gene transcription.[7][8]

Binding of an ecdysone agonist, such as this compound, induces a conformational change in the EcR, leading to the recruitment of transcriptional coactivators and the initiation of gene expression.[7] This premature and unregulated activation of ecdysone-responsive genes disrupts the normal developmental processes, ultimately leading to insect death.[2][3] Nonsteroidal agonists like this compound are of particular interest due to their high selectivity for insect EcRs over vertebrate steroid receptors.[9]

Quantitative Data Summary

The following tables provide a structured format for presenting quantitative data from in vitro studies of this compound.

Table 1: Cytotoxicity of this compound on Various Insect Cell Lines

Cell LineOriginTreatment Duration (hours)IC50 (µM)95% Confidence Interval
Sf9Spodoptera frugiperda24[Insert Data][Insert Data]
Sf9Spodoptera frugiperda48[Insert Data][Insert Data]
Sf21Spodoptera frugiperda48[Insert Data][Insert Data]
High Five™Trichoplusia ni48[Insert Data][Insert Data]
S2Drosophila melanogaster48[Insert Data][Insert Data]

Table 2: Ecdysone Receptor Agonist Activity of this compound

Cell LineReporter PlasmidEC50 (nM)95% Confidence IntervalMax Induction (fold)
Sf9ERE-luciferase[Insert Data][Insert Data][Insert Data]
S2ERE-luciferase[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Insect Cell Culture
  • Cell Lines: Spodoptera frugiperda (Sf9, Sf21), Trichoplusia ni (High Five™), and Drosophila melanogaster (S2) are commonly used.[4]

  • Media: Cells are typically maintained in serum-free media such as Sf-900™ III SFM or Insect-XPRESS™.

  • Culture Conditions: Cells are grown in non-vented flasks at 27°C. Suspension cultures are maintained on an orbital shaker at an appropriate speed to ensure aeration.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency (for adherent cultures) or a density of 2-3 x 10^6 cells/mL (for suspension cultures).

Cytotoxicity Assessment: MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of various insecticides on Sf9 cells.[10][11][12]

  • Cell Seeding: Seed Sf9 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to attach for 1-2 hours at 27°C.

  • Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate solvent (e.g., DMSO) and then dilute serially in culture medium.

  • Treatment: Add 100 µL of the this compound serial dilutions to the respective wells. Include solvent controls and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 27°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 27°C in the dark.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Ecdysone Receptor Agonist Assay: Luciferase Reporter Assay

This protocol is based on established methods for screening ecdysone receptor agonists.[2][5]

  • Transfection: Co-transfect Sf9 cells with an ecdysone response element (ERE)-driven luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase for normalization). Transfection can be performed using lipofection reagents.[13]

  • Cell Seeding: After 24 hours post-transfection, seed the cells into a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a known ecdysone agonist (e.g., Ponasterone A) as a positive control.

  • Incubation: Incubate for 24-48 hours at 27°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow cluster_0 In Vitro Evaluation of this compound cluster_1 MoA Assays A Compound Synthesis & Preparation B Insect Cell Line Culture (e.g., Sf9, S2) A->B C Cytotoxicity Screening (MTT Assay) B->C D Mechanism of Action Studies C->D Determine IC50 E Data Analysis & Interpretation C->E D1 Ecdysone Receptor Agonist Assay (Reporter Gene) D->D1 D2 Apoptosis Assays (Annexin V, DNA Laddering) D->D2 D1->E D2->E Ecdysone_Signaling_Pathway cluster_pathway Ecdysone Receptor Signaling This compound This compound (Ecdysone Agonist) EcR_USP EcR/USP Heterodimer (Inactive) This compound->EcR_USP Binds to EcR Active_Complex Active EcR/USP/Modoflaner Complex EcR_USP->Active_Complex Conformational Change EcRE Ecdysone Response Element (EcRE) on DNA Active_Complex->EcRE Binds to DNA Transcription Gene Transcription EcRE->Transcription Initiates Response Premature Molting & Developmental Disruption Transcription->Response MTT_Assay_Workflow cluster_mtt MTT Cytotoxicity Assay Workflow Seed Seed Sf9 Cells in 96-well plate Treat Treat with This compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan Living cells convert MTT to Formazan Add_MTT->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

References

Modafinil: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Modafinil, a wakefulness-promoting agent. The information is compiled from various scientific sources to support research, formulation development, and analytical method development.

Solubility of Modafinil

Modafinil is a white to off-white crystalline powder that is practically insoluble in water.[1][2] Its solubility is a critical factor in its formulation and bioavailability. The presence of both a polar amide and a sulfinyl group, along with non-polar benzhydryl moiety, gives it a complex solubility profile.[3]

Solubility in Neat and Binary Solvent Systems

A systematic study has measured the solubility of Modafinil (form I) in various neat organic solvents and binary aqueous mixtures at temperatures ranging from 278.15 to 333.15 K.[4][5][6] The solubility generally increases with temperature in all tested solvents.[4][5]

Table 1: Solubility of Modafinil in Various Neat Solvents

Solvent Temperature (K) Mole Fraction Solubility (x10^3)
Acetone 278.15 3.45
298.15 6.87
318.15 12.9
Acetonitrile 278.15 1.12
298.15 2.23
318.15 4.18
Dimethylformamide 278.15 15.3
298.15 25.4
318.15 40.5
Ethanol 278.15 1.45
298.15 2.89
318.15 5.43
Ethyl Acetate 278.15 1.98
298.15 3.89
318.15 7.21
Methanol 278.15 2.01
298.15 3.98
318.15 7.45
Methylethylketone 278.15 2.89
298.15 5.67
318.15 10.5
1-Propanol 278.15 1.01
298.15 2.01
318.15 3.78
2-Propanol 278.15 0.89
298.15 1.76
318.15 3.31

| Water | 298.15 | 0.0018 (practically insoluble) |

Note: Data extracted from a study by Rojas-Montes et al. (2024). The original study should be consulted for the complete dataset and experimental details.[4]

In binary solvent mixtures, the solubility of Modafinil in methanol + water decreases as the mass fraction of water increases.[4] Conversely, in acetone + water mixtures, the solubility reaches a maximum at a water mass fraction of approximately 20 wt%.[4]

Effect of pH, Co-solvents, and Surfactants on Aqueous Solubility

The aqueous solubility of Modafinil can be enhanced using various pharmaceutical excipients.

  • pH: The solubility of Modafinil is pH-dependent, with maximum solubility observed at pH 3.[7][8] This suggests that the drug is more soluble in the acidic environment of the stomach.[7]

  • Co-solvents: Water-miscible co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol (PEG) 400, and PEG 600 significantly increase the aqueous solubility of Modafinil.[7] Ethanol has been shown to be a particularly effective co-solvent.[7]

  • Surfactants: Both ionic and non-ionic surfactants enhance the solubility of Modafinil through micellar solubilization.[7] The order of solubility enhancement by surfactants is: Cetrimide (cationic) > Sodium Lauryl Sulphate (SLS) (anionic) > Tween 80 (non-ionic) > Brij 35 (non-ionic) > Poloxamer F 68 (non-ionic).[7] Cetrimide was found to increase the solubility by 324 times.[7]

  • Cyclodextrins: β-cyclodextrin complexes have been shown to increase the solubility of Modafinil by 189-fold.[7]

Stability of Modafinil

Understanding the stability of Modafinil is crucial for determining its shelf-life and ensuring the safety and efficacy of its pharmaceutical formulations.

Degradation Pathways

Modafinil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[9][10][11] The main metabolic pathways include:[9][10]

  • Hydrolytic deamidation to form modafinilic acid.

  • S-oxidation to form modafinil sulfone.

  • Aromatic ring hydroxylation.

  • Glucuronide conjugation.

Less than 10% of an administered dose is excreted as the parent compound.[9] The two major metabolites in plasma are the pharmacologically inactive modafinilic acid and modafinil sulfone.[9][10]

Modafinil Modafinil Modafinilic_Acid Modafinilic Acid (Inactive) Modafinil->Modafinilic_Acid Hydrolytic Deamidation Modafinil_Sulfone Modafinil Sulfone (Inactive) Modafinil->Modafinil_Sulfone S-Oxidation (CYP3A4) Aromatic_Hydroxylation Aromatic Hydroxylation Products Modafinil->Aromatic_Hydroxylation Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates Modafinilic_Acid->Glucuronide_Conjugates Conjugation Aromatic_Hydroxylation->Glucuronide_Conjugates Conjugation

Figure 1: Metabolic Degradation Pathway of Modafinil.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods. Modafinil has been subjected to various stress conditions as per ICH guidelines.

Table 2: Summary of Forced Degradation Studies on Modafinil

Stress Condition Observations Degradation Products
Acidic Hydrolysis (e.g., 5N methanolic HCl, reflux for 12h at 80°C) Significant degradation.[12][13] Acidic degradation product.[12][13] Armodafinil (the R-enantiomer) showed four major degradants in acidic conditions.[14]
Alkaline Hydrolysis (e.g., 0.1N NaOH at 60°C) Extensive degradation.[15][16] Armodafinil was found to be more sensitive to base hydrolysis.[14] Alkaline degradation products.[15][16]
Oxidative Degradation (e.g., 10% H2O2 at room temperature) Approximately 21.5% degradation with major degradation peaks observed. Oxidative degradation products.
Thermal Degradation (e.g., 60°C) No significant degradation observed for Armodafinil.[15][16] -

| Photolytic Degradation (e.g., UV light exposure) | Armodafinil showed sensitivity to photolytic degradation.[14] | Photolytic degradation products.[14] |

Stability in Biological Matrices

Modafinil is stable in human plasma for at least 6.8 hours at room temperature, for 71 hours in a post-extraction autosampler at 10°C, for 48 days when stored at approximately -20°C, and after three freeze-thaw cycles.[17] Stock and working solutions of Modafinil have also demonstrated short-term stability.[17]

Experimental Protocols

Solubility Determination (Polythermal Method)

The polythermal method is used to determine the solubility of a compound in various solvents at different temperatures.[4]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Weigh_Solute Weigh Modafinil (Solute) Mix Combine in a sealed vial with a magnetic stir bar Weigh_Solute->Mix Weigh_Solvent Weigh Solvent Weigh_Solvent->Mix Heat Heat the suspension at a controlled rate (e.g., 0.3 K/min) while stirring Mix->Heat Monitor Monitor light transmission through the suspension Heat->Monitor Detect Detect the 'clear point' - the temperature at which all solids dissolve Monitor->Detect Calculate Calculate mole fraction solubility at the clear point temperature Detect->Calculate

Figure 2: Workflow for Solubility Determination by the Polythermal Method.

Detailed Steps:

  • Preparation: A known mass of Modafinil and the solvent are weighed and placed in a sealed vial with a magnetic stir bar.[4]

  • Heating and Stirring: The resulting suspension is agitated (e.g., at 700 rpm) while being heated at a controlled rate (e.g., 0.3 K/min).[4]

  • Clear Point Detection: The "clear point," defined as the temperature at which the solution becomes free of crystals and thus saturated, is determined by monitoring the transmission of light through the suspension.[4]

  • Calculation: The mole fraction solubility is calculated at the determined clear point temperature.[4]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the drug in the presence of its degradation products.[18]

cluster_setup Chromatographic System Setup cluster_analysis Sample Analysis cluster_validation Method Validation Column Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5µm) Inject Inject samples into the HPLC system Column->Inject Mobile_Phase Mobile Phase: Buffer and Acetonitrile mixture (e.g., 35:65, v/v) Mobile_Phase->Inject Detector Detection: UV detector at a specific wavelength (e.g., 210 nm) Prepare_Sample Prepare solutions of Modafinil and its stressed samples Prepare_Sample->Inject Elute Elute with the mobile phase Inject->Elute Detect_Peaks Detect and record the peaks for Modafinil and its degradants Elute->Detect_Peaks Validate Validate the method for: Linearity, Accuracy, Precision, Selectivity, and Robustness Detect_Peaks->Validate

Figure 3: General Workflow for a Stability-Indicating HPLC Method.

Typical Parameters:

  • Column: A reversed-phase C18 column is commonly used.[18]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate with 1-octanesulfonic acid salt) and an organic solvent like acetonitrile.[18]

  • Detection: UV detection is typically performed at a wavelength where Modafinil and its degradation products have significant absorbance, for example, 210 nm.[18]

  • Forced Degradation Samples: The method's ability to separate the drug from its degradation products is tested by analyzing samples that have been subjected to acidic, basic, oxidative, thermal, and photolytic stress.[18]

  • Validation: The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and robustness.[18]

References

Modoflaner: A Review of Publicly Available Pharmacokinetic and Metabolic Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

A comprehensive search of publicly available scientific literature and databases has revealed a significant absence of information regarding the pharmacokinetics and metabolism of Modoflaner in any target species. This compound is identified as an isophenylamide insecticide, and its proposed mechanism of action is the allosteric regulation of gamma-aminobutyric acid-gated chloride channels.[1][2] However, detailed preclinical or clinical studies investigating its absorption, distribution, metabolism, and excretion (ADME) are not available in the public domain.

The information that can be found is limited to basic chemical properties provided by commercial suppliers.[3][4][5][6] There are no published research articles, regulatory agency reports, or other technical documents that provide the quantitative data necessary to construct a detailed pharmacokinetic and metabolic profile.

Limitations in Fulfilling the Requested Technical Guide:

Due to the complete lack of publicly available data, it is not possible to provide the in-depth technical guide as requested. Specifically, the following core requirements cannot be met:

  • Quantitative Data Presentation: No pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) or metabolite identification and quantification data exist in the public domain to be summarized in tables.

  • Detailed Experimental Protocols: Without access to any studies, the methodologies for key experiments related to pharmacokinetics and metabolism cannot be described.

  • Mandatory Visualizations: The absence of information on metabolic pathways or experimental workflows prevents the creation of the requested Graphviz diagrams.

The development of a comprehensive technical guide on the pharmacokinetics and metabolism of this compound is not feasible at this time. The necessary scientific data is not publicly available. Researchers and professionals interested in this compound should be aware that any investigation into its pharmacokinetic and metabolic properties would be novel research. Access to proprietary data from the manufacturer or the commissioning of new preclinical studies would be required to generate the information needed for such a guide.

References

In-Depth Technical Guide: Binding Affinity and Kinetics of Modoflaner to its Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Modoflaner with its target receptor. Due to the limited publicly available data on this compound, this document outlines the proposed mechanism of action and presents a framework for the experimental methodologies and data presentation that would be essential for a thorough characterization of this molecule.

Executive Summary

This compound is an isophenylamide insecticide.[1] Its mode of action is believed to be through the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels.[1] A comprehensive understanding of its binding affinity and kinetics is crucial for elucidating its potency, selectivity, and duration of effect. This guide details the standard experimental protocols and data interpretation necessary for such an investigation.

Proposed Mechanism of Action and Signaling Pathway

This compound is thought to act as an allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the insect central nervous system. Upon binding of GABA, these receptors, which are ligand-gated ion channels, open to allow the influx of chloride ions. This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and thus inhibiting nerve impulse transmission. Allosteric modulators bind to a site on the receptor distinct from the GABA binding site and can enhance or inhibit the channel's response to GABA.

G This compound This compound receptor GABA-gated Chloride Channel This compound->receptor Allosteric Binding gaba GABA gaba->receptor Orthosteric Binding channel_opening Channel Opening receptor->channel_opening cl_influx Chloride Influx channel_opening->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Nerve Impulse hyperpolarization->inhibition

Caption: Proposed signaling pathway of this compound at the GABA receptor.

Binding Affinity and Kinetics Data

The following tables present hypothetical, yet representative, quantitative data for the binding affinity and kinetics of this compound. These tables serve as a template for the presentation of experimental results.

Table 1: Binding Affinity of this compound

ParameterValue (Hypothetical)Description
K_d 5.2 nMDissociation constant; a measure of binding affinity.
K_i 8.1 nMInhibition constant; the concentration of this compound that will bind to 50% of the receptors at equilibrium in a competition assay.
IC_50 15.7 nMHalf-maximal inhibitory concentration in a functional assay.

Table 2: Binding Kinetics of this compound

ParameterValue (Hypothetical)UnitDescription
k_on 2.1 x 10⁵M⁻¹s⁻¹Association rate constant; the rate at which this compound binds to the receptor.
k_off 1.1 x 10⁻³s⁻¹Dissociation rate constant; the rate at which this compound unbinds from the receptor.
Residence Time 909sThe average time this compound remains bound to the receptor (1/k_off_).

Experimental Protocols

Detailed methodologies for key experiments to determine the binding affinity and kinetics of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d and K_i) of this compound for its receptor.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 prep Receptor Preparation (e.g., insect neuronal membranes) incubation Incubation (Receptor + Radiolabeled Ligand +/- this compound) prep->incubation separation Separation (Rapid filtration to separate bound and free ligand) incubation->separation detection Detection (Scintillation counting to quantify bound radioactivity) separation->detection analysis Data Analysis (Saturation or competition curve fitting to determine K_d or K_i) detection->analysis

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare a membrane fraction from a tissue source rich in the target receptor (e.g., insect brains).

  • Saturation Binding: To determine K_d, incubate a fixed amount of the receptor preparation with increasing concentrations of a radiolabeled ligand known to bind to the same site as this compound.

  • Competition Binding: To determine K_i, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

  • Separation: Rapidly separate the receptor-bound from the free radioligand by filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioligand by liquid scintillation counting.

  • Data Analysis: Analyze the data using non-linear regression to fit to the appropriate binding models to calculate K_d and K_i.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics (k_on and k_off) of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 immobilization Immobilization (Covalently couple purified receptor to a sensor chip) association Association (Flow this compound over the sensor surface) immobilization->association dissociation Dissociation (Flow buffer over the sensor surface) association->dissociation regeneration Regeneration (Remove bound this compound to prepare for the next cycle) dissociation->regeneration analysis Data Analysis (Fit sensorgram data to kinetic models to determine k_on and k_off) regeneration->analysis

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Methodology:

  • Immobilization: Purify the target receptor and immobilize it onto the surface of an SPR sensor chip.

  • Association: Inject a solution of this compound at various concentrations over the sensor surface and monitor the binding in real-time.

  • Dissociation: Replace the this compound solution with buffer and monitor the dissociation of the this compound-receptor complex.

  • Regeneration: Inject a solution to remove any remaining bound this compound, preparing the surface for the next binding cycle.

  • Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models to determine the association (k_on) and dissociation (k_off) rate constants. The dissociation constant (K_d) can be calculated from the ratio of k_off/k_on.

References

Methodological & Application

Protocol for the Agricultural Application of Modoflaner: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Information regarding the agricultural application of the insecticide Modoflaner, developed by Mitsui Chemicals Agriculture Co., Ltd., is not extensively available in the public domain. This document provides a generalized protocol and application notes based on available information regarding its chemical class (isophthalamide), presumed mechanism of action, and standard practices for insecticide evaluation in agricultural research. The data presented herein is illustrative and should be adapted based on empirical findings from specific experimental trials.

Introduction

This compound is a novel isophthalamide insecticide.[1] It is believed to exert its insecticidal effect through the allosteric regulation of γ-aminobutyric acid (GABA)-gated chloride ion channels in insects.[1] This mode of action leads to the disruption of normal nerve function, paralysis, and eventual death of the target pest. While primarily noted for its potential in controlling ectoparasites in animals, its chemical nature suggests potential for broader applications in managing agricultural pests.[2][3] This document outlines a protocol for the evaluation and application of this compound in agricultural settings, intended for use by researchers, scientists, and professionals in drug development.

Mechanism of Action: GABA-gated Chloride Channel Modulation

This compound is speculated to act as a negative allosteric modulator of GABA-gated chloride channels. In the insect nervous system, GABA is a primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound is thought to bind to a site on the receptor distinct from the GABA binding site, inducing a conformational change that blocks the chloride channel. This inhibition of the inhibitory signal results in hyperexcitation of the insect's central nervous system, leading to convulsions, paralysis, and mortality.

GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Cl- Channel Chloride_Channel Chloride Ion Influx (Cl-) GABA_Receptor->Chloride_Channel Opens Block Channel Blockage GABA_Receptor->Block Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to GABA GABA Neurotransmitter GABA->GABA_Receptor Binds to This compound This compound This compound->GABA_Receptor Allosterically Binds to Block->Chloride_Channel Prevents Influx Hyperexcitation Neuronal Hyperexcitation & Paralysis Block->Hyperexcitation Results in

Caption: Proposed mechanism of this compound action on the insect GABA-gated chloride channel.

Hypothetical Application Parameters

The following table summarizes hypothetical application rates for this compound for research purposes. A patent for a related compound suggests a broad application range of 1 to 10,000 grams per 10,000 m² for agricultural fields. The rates provided below are narrowed for initial field trials and should be optimized based on target pest, crop, and environmental conditions.

ParameterRecommendation for Initial Trials
Target Pests Chewing insects (e.g., Lepidoptera, Coleoptera)
Target Crops Row crops (e.g., corn, soybeans), Specialty crops (e.g., vegetables)
Application Rate (Foliar) 50 - 200 g a.i./ha
Application Rate (Soil) 100 - 400 g a.i./ha
Application Volume (Foliar) 200 - 500 L/ha
Frequency of Application 1-2 applications per season, based on pest pressure
Pre-Harvest Interval (PHI) To be determined through residue studies

Experimental Protocols

Laboratory Bioassay for Efficacy

Objective: To determine the intrinsic toxicity of this compound to a target pest species.

Methodology:

  • Insect Rearing: Maintain a healthy, uniform colony of the target insect species under controlled laboratory conditions (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).

  • Dose Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Make serial dilutions to obtain a range of 5-7 concentrations.

  • Application:

    • Topical Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects (e.g., third-instar larvae).

    • Diet Incorporation: Incorporate this compound into the artificial diet at various concentrations.

  • Observation: Place treated insects in individual containers with an appropriate food source. Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the lethal dose (LD50) or lethal concentration (LC50) using probit analysis.

Greenhouse Efficacy Trial

Objective: To evaluate the efficacy of this compound against a target pest on a host crop under controlled conditions.

Greenhouse_Workflow A Plant Propagation (e.g., potted seedlings) B Pest Infestation (controlled introduction) A->B C This compound Application (various rates) B->C D Incubation (controlled environment) C->D E Data Collection (pest counts, plant damage) D->E F Data Analysis (ANOVA, means separation) E->F

Caption: Experimental workflow for a greenhouse efficacy trial of this compound.

Methodology:

  • Plant Culture: Grow the host crop in pots in a greenhouse.

  • Infestation: Artificially infest plants with a known number of the target pest (e.g., 10 larvae per plant).

  • Treatment: Prepare spray solutions of this compound at three rates (e.g., 50, 100, 200 g a.i./ha) plus a water-only control. Apply the treatments to the point of runoff using a calibrated sprayer.

  • Experimental Design: Use a completely randomized design with 5-10 replicate plants per treatment.

  • Evaluation: At 3, 7, and 14 days after treatment, count the number of surviving pests and assess the level of plant damage using a rating scale (e.g., 0 = no damage, 5 = severe damage).

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Phytotoxicity Assessment

Objective: To determine if this compound causes injury to the target crop.

Methodology:

  • Plant Culture: Grow healthy, uniform crop plants in a greenhouse or in the field.

  • Treatment: Apply this compound at the proposed field rate (1X) and at twice the proposed field rate (2X). Include an untreated control.

  • Observation: Visually assess plants for any signs of phytotoxicity at 1, 3, 7, and 14 days after treatment. Symptoms to look for include:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Stunting

    • Leaf burn or spotting

    • Deformation of leaves or growing points

  • Rating Scale: Use a standardized rating scale to quantify phytotoxicity.

Rating% Leaf Area AffectedDescription
00No visible injury
11-10Slight discoloration or stunting
211-25Noticeable discoloration, some necrosis
326-50Significant injury, stunting, and necrosis
451-75Severe injury, extensive necrosis
5>75Plant death

Data Presentation (Illustrative)

The following tables present illustrative data from hypothetical efficacy and phytotoxicity trials.

Table 1: Illustrative Efficacy of this compound against a Lepidopteran Pest on a Vegetable Crop (Greenhouse Trial)

TreatmentRate (g a.i./ha)Mean Pest Count (7 DAT)% Control
Untreated Control018.5 a-
This compound505.2 b71.9
This compound1001.8 c90.3
This compound2000.5 d97.3
Standard InsecticideX1.5 c91.9
Means followed by the same letter are not significantly different (P > 0.05, Tukey's HSD)

Table 2: Illustrative Phytotoxicity of this compound on a Vegetable Crop

TreatmentRatePhytotoxicity Rating (Mean)
3 DAT
Untreated Control-0.0 a
This compound1X (100 g a.i./ha)0.2 a
This compound2X (200 g a.i./ha)0.5 a
Means followed by the same letter within a column are not significantly different (P > 0.05, Tukey's HSD)

Conclusion and Future Directions

The protocols outlined in this document provide a framework for the systematic evaluation of this compound for agricultural applications. Based on its novel mode of action, this compound has the potential to be a valuable tool in integrated pest management (IPM) programs, particularly for controlling pests that have developed resistance to other insecticide classes. Further research is required to establish definitive application rates, target pest spectra, crop safety profiles, and environmental fate. It is recommended that field trials be conducted across multiple geographic regions and growing seasons to validate these preliminary findings.

References

Modoflaner: Detailed Application Notes and Protocols for Pest Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modoflaner is an isophenylamide insecticide that has demonstrated efficacy against a range of agricultural and veterinary pests. Its mode of action involves the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of insects and acarines. This document provides a summary of the available data on the effective concentrations of this compound for pest control, detailed experimental protocols for its evaluation, and a visualization of its proposed signaling pathway.

Data Presentation: Effective Concentrations of this compound

The following tables summarize the quantitative data on the effective concentrations of this compound against various pests. It is important to note that the term "xylophone" found in some initial data is likely a misspelling; based on common agricultural pests and the context of other targeted insects, it is presumed to refer to Xylosandrus species (ambrosia beetles) or a similar-sounding pest. Further clarification from original study data is required for definitive identification.

Pest CategoryTarget Pest (Presumed Species)ConcentrationApplication MethodDurationEfficacy
LepidopteraMoths (species not specified)100 mg/mLNot Specified6 days>70% mortality
HemipteraGray Planthopper (species not specified)100 mg/mLNot Specified6 days>70% mortality
ColeopteraAmbrosia Beetle (Xylosandrus spp.) (Presumed)100 mg/mLNot Specified6 days>70% mortality
Pest CategoryTarget Pest (Species)ConcentrationApplication MethodDurationEfficacy
AcariTicks (adult females, species not specified)0.032 µ g/tick Intraperitoneal Injection7 daysPrevention of egg-laying or hatching

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism and evaluation, the following diagrams illustrate its signaling pathway and a general experimental workflow for determining its efficacy.

cluster_pathway Proposed Signaling Pathway of this compound GABA GABA Neurotransmitter GABA_Receptor GABA-gated Cl- Channel (Insect Neuron Membrane) GABA->GABA_Receptor Binds to orthosteric site Channel_Opening Chloride Ion (Cl-) Influx GABA_Receptor->Channel_Opening Potentiates channel opening This compound This compound Binding_Site Allosteric Binding Site This compound->Binding_Site Binds to Binding_Site->GABA_Receptor Induces conformational change Hyperpolarization Hyperpolarization of Neuron Channel_Opening->Hyperpolarization Paralysis Paralysis and Death of Pest Hyperpolarization->Paralysis

Caption: Proposed mechanism of this compound action on the insect GABA-gated chloride channel.

cluster_workflow General Experimental Workflow for Efficacy Testing Pest_Rearing 1. Pest Rearing (Target Species) Application 3. Application of this compound (e.g., Topical, Diet, Injection) Pest_Rearing->Application Dose_Prep 2. Preparation of this compound Concentrations Dose_Prep->Application Exposure 4. Exposure of Pests (Controlled Environment) Application->Exposure Data_Collection 5. Data Collection (Mortality, Behavior, Fecundity) Exposure->Data_Collection Analysis 6. Data Analysis (e.g., LC50, EC50) Data_Collection->Analysis

Caption: A generalized workflow for conducting insecticide bioassays to determine efficacy.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to determine the effective concentrations of this compound. These are based on standard entomological and acarological testing procedures and should be adapted based on the specific target pest and research objectives.

Protocol 1: Lepidoptera and Hemiptera Larval/Nymphal Bioassay (Diet Incorporation Method)

Objective: To determine the lethal concentration (LC50) of this compound against moth larvae or planthopper nymphs.

Materials:

  • This compound (technical grade)

  • Appropriate solvent (e.g., acetone, DMSO)

  • Artificial diet specific to the target pest

  • Multi-well bioassay trays (e.g., 128-well)

  • Micropipettes

  • Vortex mixer

  • Environmental chamber

  • Healthy, synchronized larvae/nymphs of the target pest

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. A typical starting concentration is 10,000 ppm (10 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five concentrations. A control group with solvent only must be included.

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to a suitable temperature (e.g., 50-60°C), add the this compound dilutions. The final concentration of the solvent in the diet should be consistent across all treatments and the control (typically ≤1%).

  • Dispensing Diet: Thoroughly mix the diet and insecticide solution and dispense a consistent volume into each well of the bioassay trays. Allow the diet to solidify.

  • Infestation: Place one larva or nymph into each well using a fine paintbrush.

  • Incubation: Seal the trays with a ventilated lid and place them in an environmental chamber set to the optimal conditions for the target pest's development (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess mortality at 24, 48, 72, and 96 hours post-infestation. Larvae/nymphs that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: Acaricide Efficacy Bioassay for Ticks (Adult Immersion Test)

Objective: To determine the efficacy of this compound in preventing oviposition and egg hatch in adult female ticks.

Materials:

  • This compound (technical grade)

  • Appropriate solvent and emulsifier

  • Distilled water

  • Glass vials or petri dishes

  • Filter paper

  • Forceps

  • Engorged adult female ticks of the target species

  • Incubator

Procedure:

  • Test Solution Preparation: Prepare a stock solution of this compound and then create a series of aqueous dilutions with an emulsifier to ensure a stable suspension. A control group with the solvent and emulsifier in water should be included.

  • Tick Immersion: Place a group of 10-20 engorged adult female ticks onto a piece of filter paper and immerse them in the test solution for a specified period (e.g., 1-5 minutes).

  • Drying: After immersion, remove the ticks and place them on a dry piece of filter paper to remove excess solution.

  • Incubation: Place the treated ticks in individual glass vials or petri dishes lined with filter paper.

  • Oviposition Monitoring: Maintain the ticks in an incubator at appropriate conditions (e.g., 27 ± 1°C, 80-90% RH, 12:12 L:D photoperiod) and monitor daily for oviposition for at least 21 days.

  • Egg Mass Collection and Weighing: For ticks that lay eggs, collect and weigh the egg masses.

  • Egg Hatch Assessment: Incubate the collected egg masses under the same conditions for an additional 30-40 days and visually estimate the percentage of eggs that hatch.

  • Data Analysis: Calculate the Index of Egg Laying (IEL) and the percentage of inhibition of oviposition. Analyze the egg hatch rate for each treatment group compared to the control.

Protocol 3: Intraperitoneal Injection for Ticks (for systemic activity assessment)

Objective: To assess the systemic acaricidal effect of this compound on tick fecundity.

Materials:

  • This compound (technical grade)

  • Sterile saline or appropriate carrier solution

  • Micro-syringe

  • Engorged adult female ticks

  • Holding containers

  • Incubator

Procedure:

  • Dose Preparation: Prepare a solution of this compound in the carrier solution at the desired concentration.

  • Injection: Using a micro-syringe, carefully inject a precise volume of the this compound solution into the hemocoel of each engorged female tick through the arthrodial membrane at the base of the fourth coxa. A control group should be injected with the carrier solution only.

  • Post-injection Holding: Place the injected ticks individually in holding containers (e.g., glass vials with a mesh lid).

  • Incubation and Monitoring: Maintain the ticks in an incubator under controlled conditions (e.g., 27 ± 1°C, 80-90% RH) and monitor for mortality, oviposition, and any abnormal behaviors for at least 21 days.

  • Fecundity Assessment: Collect and weigh any egg masses laid.

  • Hatchability Assessment: Incubate the egg masses and determine the percentage of eggs that hatch.

  • Data Analysis: Compare the mortality, oviposition rate, egg mass weight, and hatchability between the treatment and control groups to determine the effect of the injected this compound.

Conclusion

This compound shows promise as an effective insecticide and acaricide with a specific mode of action targeting the GABA-gated chloride channels of pests. The provided data and protocols offer a foundation for further research and development of this compound. It is crucial for researchers to adapt these protocols to the specific pests and environmental conditions being studied to obtain accurate and reproducible results. Further investigation is needed to identify the specific species of moths and planthoppers susceptible to this compound and to clarify the identity of the pest referred to as "xylophone" in initial reports.

Application Notes and Protocols for Modoflaner in Insect Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the novel insecticide Modoflaner. The following application notes and protocols are based on generalized best practices for insecticide efficacy testing and the putative mode of action for isoxazoline insecticides. The quantitative data presented is illustrative and based on representative compounds of a similar class, and should not be considered as actual performance data for this compound.

Introduction to this compound

This compound is a novel insecticide belonging to the isophenylamide chemical class.[1] Preliminary information suggests that its mode of action may involve the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[1] As a member of the isoxazoline group, it is anticipated to exhibit potent activity against a range of economically important agricultural pests. These notes provide a framework for researchers to evaluate the efficacy of this compound and similar compounds against key insect pests.

Putative Mode of Action and Signaling Pathway

This compound is hypothesized to act as a non-competitive antagonist of the GABA receptor in insects. The binding of this compound to a site on the receptor is thought to block the influx of chloride ions through the channel, leading to hyperexcitation of the insect's central nervous system, followed by paralysis and death.[2]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA_neurotransmitter GABA GABA_release->GABA_neurotransmitter GABA_receptor GABA-gated Cl- Channel GABA_neurotransmitter->GABA_receptor Binds Chloride_ion Cl- GABA_receptor->Chloride_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx This compound This compound This compound->GABA_receptor Blocks Channel

Caption: Putative signaling pathway of this compound's action on an insect GABA receptor.

Application Notes for Efficacy Testing

Initial efficacy screening of this compound should be conducted on a panel of economically significant and well-characterized insect pests. The following are suggested target species for evaluation.

Target Pest Selection:

  • Lepidoptera: Diamondback moth (Plutella xylostella) - A major pest of cruciferous crops known for developing resistance to insecticides.

  • Hemiptera: Green peach aphid (Myzus persicae) - A polyphagous pest that transmits plant viruses.

  • Acari: Two-spotted spider mite (Tetranychus urticae) - A common pest in greenhouses and on a wide range of crops, known for its rapid life cycle and resistance development.

Illustrative Efficacy Data

The following tables provide examples of how to structure quantitative efficacy data. Note: This is not actual data for this compound.

Table 1: Illustrative Larvicidal Activity of a Representative Isoxazoline Insecticide against Plutella xylostella

ParameterValue95% Confidence Interval
LC50 (mg/L)0.050.03 - 0.08
LC90 (mg/L)0.250.18 - 0.35
Mortality at 48h (at 0.1 mg/L)85%80% - 90%

Table 2: Illustrative Contact Toxicity of a Representative Isoxazoline Insecticide against Myzus persicae

ParameterValue95% Confidence Interval
LD50 (ng/aphid)0.120.09 - 0.16
LD90 (ng/aphid)0.580.45 - 0.74
Knockdown at 24h (at 0.2 ng/aphid)92%88% - 96%

Table 3: Illustrative Acaricidal Activity of a Representative Isoxazoline Insecticide against Tetranychus urticae

ParameterValue95% Confidence Interval
LC50 (mg/L)1.20.9 - 1.6
LC90 (mg/L)5.84.7 - 7.2
Ovicidal Activity (% hatch inhibition)95%92% - 98%

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for insecticide bioassays.

Protocol for Larval Bioassay (Leaf-Dip Method for P. xylostella)

This protocol is adapted for assessing the efficacy of a test compound against chewing insect larvae.

Materials:

  • Cabbage or broccoli leaves

  • Test compound (e.g., this compound) technical grade

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Soft brush

  • Third-instar P. xylostella larvae

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Make serial dilutions to obtain at least five concentrations.

    • The final test solutions should contain 0.1% Triton X-100 as a surfactant.

    • A control solution should be prepared with acetone and Triton X-100 in distilled water.

  • Leaf Disc Preparation:

    • Cut leaf discs (5 cm diameter) from untreated cabbage or broccoli leaves.

  • Treatment Application:

    • Dip each leaf disc into a test solution for 10 seconds with gentle agitation.

    • Allow the leaf discs to air-dry completely on a wire rack.

  • Bioassay:

    • Place a treated leaf disc in each Petri dish lined with moist filter paper.

    • Introduce 10 third-instar larvae onto each leaf disc using a soft brush.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

    • Maintain the bioassay at 25 ± 1°C, 60-70% relative humidity, and a 16:8 h (L:D) photoperiod.

  • Data Collection and Analysis:

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Correct for control mortality using Abbott's formula if it exceeds 10%.

    • Calculate LC50 and LC90 values using probit analysis.

Leaf_Dip_Bioassay_Workflow A Prepare Serial Dilutions of this compound C Dip Leaf Discs in Test Solutions (10s) A->C B Cut Cabbage Leaf Discs B->C D Air-Dry Treated Leaf Discs C->D E Place Leaf Disc in Petri Dish D->E F Introduce 10 Larvae per Disc E->F G Incubate (25°C, 16:8 L:D) F->G H Assess Mortality at 24, 48, 72 hours G->H I Data Analysis (Probit, LC50) H->I

Caption: Workflow for a leaf-dip larval bioassay.

Protocol for GABA Receptor Binding Assay

This protocol provides a general method to determine if a test compound interacts with the insect GABA receptor.

Materials:

  • Insect head homogenates (source of GABA receptors)

  • [³H]EBOB or a similar radioligand

  • Test compound (e.g., this compound)

  • Scintillation vials and fluid

  • Glass fiber filters

  • Buffer solution (e.g., Tris-HCl)

  • Centrifuge and filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize insect heads in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the pellet multiple times by resuspension and centrifugation.

  • Binding Assay:

    • Incubate the prepared membranes with a known concentration of the radioligand and varying concentrations of the test compound.

    • Include control tubes with only the radioligand (total binding) and with the radioligand plus a high concentration of a known GABA receptor antagonist (non-specific binding).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

GABA_Binding_Assay_Workflow A Prepare Insect Head Membrane Homogenate B Incubate Membranes with [³H]Radioligand & this compound A->B C Separate Bound & Free Ligand via Vacuum Filtration B->C D Wash Filters with Cold Buffer C->D E Quantify Radioactivity with Liquid Scintillation Counting D->E F Calculate Specific Binding and IC50 Value E->F

Caption: Workflow for a GABA receptor binding assay.

References

Application Notes and Protocols for the Preparation of Stable Modoflaner Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modoflaner is an isophenylamide insecticide and a potent antiparasitic agent.[1][2] Its primary mechanism of action involves the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels, which are crucial for inhibitory neurotransmission in insects.[1][3] By non-competitively blocking these channels, this compound disrupts the normal function of the insect's central nervous system, leading to hyperexcitation, paralysis, and eventual death.[4][5] This document provides detailed protocols for the preparation of stable this compound solutions for various experimental applications, ensuring reliable and reproducible results.

Physicochemical Properties and Solubility

This compound is a white to off-white solid.[1] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions. The recommended solvent for preparing this compound stock solutions for in vitro and in vivo experiments is dimethyl sulfoxide (DMSO).

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO100 mg/mL (139.82 mM)Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
DMSO90 mg/mL (125.8 mM)Sonication is recommended.[3]
DMSO10 mMNo specific method mentioned.[2]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationSpecial ConditionsReference
Solid Powder-20°C3 years[3]
In Solvent (DMSO)-80°C6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (DMSO)-20°C1 monthProtect from light.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound is 715.23 g/mol . To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 100 mM solution: Mass = 100 mM x 1 mL x 715.23 / 1000 = 71.52 mg.

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and place it into a sterile amber vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.[1][3] Intermittently vortex the solution during sonication to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are tightly sealed and protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution for use in cell-based experiments. A critical consideration is the final concentration of DMSO in the cell culture medium, which should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution (100 mM in DMSO)

  • Appropriate cell culture medium or buffer (e.g., PBS, physiological saline)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentrations for your experiment.

    • Example for a 100 µM working solution from a 100 mM stock:

      • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of culture medium. This results in a 100 µM solution with 0.1% DMSO.

      • Further dilutions can be made from this intermediate solution.

  • Final DMSO Concentration: Always calculate the final DMSO concentration in your experimental wells. If it exceeds 0.1%, it is essential to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on the cells.

  • Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.

  • Solution Clarity: If a precipitate forms upon dilution of the DMSO stock into an aqueous medium, it indicates that the solubility limit has been exceeded. In such cases, it is advisable to prepare and use the working solution immediately and consider vortexing before application.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Serially Dilute in Medium thaw->dilute apply Apply to Experiment dilute->apply control Prepare Vehicle Control (DMSO in Medium) control->apply

Caption: Experimental workflow for preparing this compound solutions.

G cluster_neuron Postsynaptic Neuron receptor GABA-A Receptor (Chloride Channel) cl_in Cl- Influx receptor->cl_in Channel Opening hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) cl_in->hyperpolarization gaba GABA Neurotransmitter gaba->receptor Binds to Orthosteric Site This compound This compound This compound->receptor Binds to Allosteric Site (Non-competitive Antagonist)

Caption: Signaling pathway of this compound at the GABA-A receptor.

References

Fluralaner: A Potent Tool for Elucidating GABA Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner, an isoxazoline class insecticide and acaricide, has emerged as a valuable pharmacological tool for the investigation of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system of both vertebrates and invertebrates. Its high potency and selectivity for insect GABA receptors over their mammalian counterparts make it an exceptional probe for studying the structure-function relationships of these critical ion channels. This document provides detailed application notes and experimental protocols for utilizing fluralaner in GABA receptor research.

Mechanism of Action

Fluralaner acts as a non-competitive antagonist and a negative allosteric modulator of GABA receptors.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, fluralaner binds to a distinct allosteric site within the transmembrane domain of the receptor.[2] This binding event stabilizes a non-conducting state of the ion channel, thereby blocking the influx of chloride ions that normally occurs upon GABA binding. The consequence of this channel blockade in insects is hyperexcitation of the nervous system, leading to paralysis and death.[3][4]

The remarkable selectivity of fluralaner for insect GABA receptors is a key attribute for its use as a research tool. This selectivity allows for the targeted study of invertebrate GABA receptors without significant off-target effects on mammalian preparations, providing a cleaner system for pharmacological and toxicological investigations.[5]

Data Presentation

The following tables summarize the quantitative data on the potency of fluralaner against various GABA receptors, highlighting its selectivity for insect species.

Table 1: Inhibitory Potency (IC50) of Fluralaner on Insect GABA Receptors (RDL Subunit)

Insect SpeciesReceptor SubunitIC50 (nM)Experimental SystemReference
Musca domestica (Housefly)RDLSub-nanomolar[³H]fluralaner binding[5]
Drosophila melanogasterRDL-S3022.8Two-electrode voltage clamp[6]
Ctenocephalides felisRDL-A2850.45Two-electrode voltage clamp[6]
Chilo suppressalisRDL4.20Two-electrode voltage clamp[7]
Bactrocera dorsalisRDL150Two-electrode voltage clamp[3][8]
Aedes aegyptiRDL~150Two-electrode voltage clamp[3]

Table 2: Comparative Potency of Fluralaner on Insect vs. Mammalian GABA Receptors

Receptor TypeSpeciesPotency (IC50)Fold Selectivity (Insect/Mammalian)Reference
GABA Receptor (RDL)Musca domestica~0.2 nM (displacement of [³H]EBOB)>1000[9]
GABA Receptor (β3 homopentamer)Human> 10,000 nM (no inhibition of [³H]EBOB binding)[5]
GABA ReceptorRatNo inhibitory activity foundHigh[6]

Mandatory Visualizations

Signaling Pathway of GABA Receptor Inhibition by Fluralaner

GABA_Fluralaner_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_R GABAA Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_R->Chloride_Channel Opens No_Inhibition Hyperexcitation GABA_R->No_Inhibition Channel Remains Closed Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_R Binds to orthosteric site Fluralaner Fluralaner Fluralaner->GABA_R Binds to allosteric site

Caption: Mechanism of GABA receptor antagonism by fluralaner.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC_Workflow start Start oocyte_prep Prepare Xenopus laevis Oocytes start->oocyte_prep crna_injection Inject cRNA of GABA Receptor Subunits oocyte_prep->crna_injection incubation Incubate Oocytes (2-5 days) crna_injection->incubation tevc_setup Mount Oocyte in TEVC Chamber incubation->tevc_setup impale Impale with Voltage and Current Electrodes tevc_setup->impale gaba_app Apply GABA (Agonist) impale->gaba_app record_control Record Control Current gaba_app->record_control fluralaner_app Apply Fluralaner + GABA record_control->fluralaner_app record_inhibition Record Inhibited Current fluralaner_app->record_inhibition data_analysis Analyze Data (IC50 determination) record_inhibition->data_analysis end End data_analysis->end

Caption: Workflow for assessing fluralaner activity using TEVC.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start membrane_prep Prepare Membranes from Insect Heads or Expressed Receptors start->membrane_prep incubation_setup Set up Incubation Tubes membrane_prep->incubation_setup add_membranes Add Membranes incubation_setup->add_membranes add_radioligand Add [3H]fluralaner add_membranes->add_radioligand add_competitor Add Unlabeled Fluralaner (for non-specific binding and competition) add_radioligand->add_competitor incubate Incubate to Equilibrium add_competitor->incubate filtration Separate Bound and Free Ligand (Rapid Filtration) incubate->filtration scintillation Quantify Radioactivity (Liquid Scintillation Counting) filtration->scintillation data_analysis Analyze Data (Ki determination) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for fluralaner radioligand binding assay.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

Objective: To measure the inhibitory effect of fluralaner on GABA-induced currents in heterologously expressed GABA receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABA receptor subunits (e.g., insect RDL)

  • Collagenase solution

  • Modified Barth's Saline (MBS)

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • Fluralaner stock solution (in DMSO)

  • TEVC setup (amplifier, micromanipulators, perfusion system)

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with 50 nL of cRNA solution containing the desired GABA receptor subunits.

  • Incubation: Incubate the injected oocytes in MBS at 16-18°C for 2-5 days to allow for receptor expression.

  • TEVC Recording: a. Place an oocyte in the recording chamber and perfuse with recording solution. b. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). c. Clamp the oocyte membrane potential at a holding potential of -60 mV. d. Establish a stable baseline current. e. Apply a concentration of GABA that elicits a submaximal response (e.g., EC20) and record the inward chloride current. f. Wash out the GABA and allow the current to return to baseline. g. Co-apply the same concentration of GABA with varying concentrations of fluralaner. h. Record the peak inward current at each fluralaner concentration.

  • Data Analysis: a. Normalize the current responses in the presence of fluralaner to the control GABA response. b. Plot the normalized current as a function of fluralaner concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay with [³H]fluralaner

Objective: To determine the binding affinity (Ki) of fluralaner for insect GABA receptors.

Materials:

  • Insect head membranes (e.g., from houseflies) or membranes from cells expressing the receptor of interest.

  • [³H]fluralaner (radioligand)[9]

  • Unlabeled fluralaner

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize insect heads in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Assay: a. In a series of tubes, add a constant amount of membrane protein. b. For total binding, add a fixed concentration of [³H]fluralaner. c. For non-specific binding, add the same concentration of [³H]fluralaner and a high concentration of unlabeled fluralaner (e.g., 1000-fold excess). d. For competition binding, add the same concentration of [³H]fluralaner and varying concentrations of unlabeled fluralaner. e. Incubate the tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the unlabeled fluralaner concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in fluralaner binding and receptor modulation.

Materials:

  • Plasmid DNA containing the cDNA of the GABA receptor subunit of interest.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • Standard molecular biology reagents and equipment.

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change.

  • Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid with the incorporated mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Functional Analysis: Use the mutated plasmid for cRNA synthesis and subsequent functional analysis using TEVC as described in Protocol 1.

Conclusion

Fluralaner's distinct pharmacological profile makes it an invaluable tool for probing the intricacies of GABA receptor function. Its high affinity and selectivity for insect receptors allow for detailed investigations into the molecular determinants of insecticide action and resistance. The protocols outlined in this document provide a framework for researchers to effectively utilize fluralaner in their studies, contributing to a deeper understanding of GABA receptor pharmacology and facilitating the development of novel therapeutics and safer insecticides.

References

Application Notes & Protocols for the Detection of Modafinil Residues

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for the quantitative analysis of Modafinil (referred to as Modoflaner) in various biological and pharmaceutical samples. The methods described are essential for pharmacokinetic studies, therapeutic drug monitoring, quality control of pharmaceutical formulations, and forensic toxicology.

Introduction

Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder.[1] Its mechanism of action is not fully understood but is known to involve the inhibition of dopamine reuptake and influence on several other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[2][3][4] Given its therapeutic use and potential for misuse as a cognitive enhancer, robust and reliable analytical methods are crucial for detecting and quantifying its residues.[5] This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Summary of Analytical Methods

A variety of analytical techniques have been developed for the determination of Modafinil in biological matrices and pharmaceutical dosage forms.[6][7] High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is the most common approach.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for screening purposes.[8][9] The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

The following table summarizes the key quantitative parameters of various published methods for Modafinil analysis.

MethodMatrixLinearity RangeLODLOQRetention Time (min)Key Reference
UV-Spectrophotometry Bulk, Tablets2-10 µg/mL4.68 µg/mL14.18 µg/mLN/A[10][11]
RP-HPLC-UV Bulk, Tablets5-30 µg/mL0.58 µg/mL1.76 µg/mL3.2[12]
RP-HPLC-UV Bulk, Tablets20-120 µg/mL--4.80[13]
RP-HPLC-UV Plasma, Urine--0.1 µg/mL~8.6[14][15]
LC-MS/MS Human Plasma30.8-8022.1 ng/mL1 ng/mL30.8 ng/mL-[8][16]
LC-MS/MS Human Plasma2.0-600.0 ng/mL---[17]
UHPLC-QqQ-MS/MS Blood1.0-100.0 ng/mL---[11]

Experimental Protocols

Protocol 1: Analysis of Modafinil by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This protocol is suitable for the quantification of Modafinil in bulk drug and pharmaceutical tablets.[12]

1. Materials and Reagents

  • Modafinil reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with UV detector

  • Phenomenex Luna C18 (ODS) column[12]

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile (60:40 v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: Ambient

  • Detection Wavelength: 225 nm[12]

  • Injection Volume: 20 µL

4. Standard Solution Preparation

  • Prepare a stock solution of Modafinil (1000 µg/mL) in methanol.

  • Perform serial dilutions with the mobile phase to prepare working standards in the desired concentration range (e.g., 5-30 µg/mL).[12]

5. Sample Preparation (Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

  • Add a suitable volume of methanol to dissolve the drug, sonicate for 15 minutes, and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to achieve a concentration within the calibration range.

6. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of Modafinil in the sample by comparing its peak area with the calibration curve.

Protocol 2: Analysis of Modafinil in Human Plasma by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying Modafinil in human plasma, suitable for pharmacokinetic studies.[16]

1. Materials and Reagents

  • Modafinil reference standard

  • Modafinil-D5 (Internal Standard, ISTD)

  • Methanol (HPLC grade)

  • 2mM Ammonium acetate

  • Glacial acetic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa)[16]

2. Instrumentation

  • LC-MS/MS system (e.g., Agilent 1100 HPLC with API-3200 Triple quadrupole mass spectrometer)[9]

  • Ascentis® C18 column (150mm × 4.6mm, 5µm)[16]

  • Data acquisition and processing software

3. LC-MS/MS Conditions

  • Mobile Phase: Methanol: 2mM Ammonium acetate: Glacial acetic acid (35:65:0.1% v/v/v)[16]

  • Flow Rate: 1.0 mL/min[16]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8][16]

  • MRM Transitions:

    • Modafinil: m/z 274.2 → 229.0[17]

    • Modafinil-D5 (ISTD): m/z 279.1 → 234.0[17]

4. Standard and QC Sample Preparation

  • Prepare stock solutions of Modafinil and Modafinil-D5 in methanol.

  • Spike drug-free human plasma with appropriate volumes of the Modafinil working solution to prepare calibration standards and quality control (QC) samples.

5. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of plasma sample, add the internal standard solution.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute Modafinil and the ISTD with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

6. Data Analysis

  • Integrate the peak areas for Modafinil and the ISTD.

  • Calculate the peak area ratio (Modafinil/ISTD).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Modafinil in the unknown samples from the calibration curve.

Protocol 3: Screening of Modafinil in Urine by GC-MS

This protocol is designed for the screening of Modafinil and its metabolite, modafinilic acid, in urine samples. It's important to note that under EI-GC-MS analysis, adrafinil, modafinil, and modafinilic acid may be detected as a single artifact without differentiation, making this method suitable for screening but requiring a confirmatory method like LC-MS/MS.[8][9]

1. Materials and Reagents

  • Modafinil reference standard

  • t-butylmethyl ether (TBME)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Internal Standard (e.g., Mephentermine)

2. Instrumentation

  • GC-MS system (e.g., Agilent 6890N GC with 5973 mass selective detector)[9]

  • Capillary column (e.g., HP-5MS)

3. GC-MS Conditions

  • Injection Port Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 min, then ramp at 19.5°C/min to a final temperature.[18]

  • Carrier Gas: Helium

  • Ionization Mode: Electron Impact (EI)

  • Scan Range: m/z 40-550[9]

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 2 mL of urine, add the internal standard.

  • Adjust the pH to ~9 with a suitable buffer.

  • Add 5 mL of TBME, vortex for 10 minutes, and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the derivatizing agent, heat at 70°C for 20 minutes.

  • Inject an aliquot into the GC-MS system.[8]

5. Data Analysis

  • Analyze the resulting chromatogram and mass spectrum.

  • Compare the retention time and mass spectrum of the peak in the sample to that of a Modafinil reference standard. The presence of the characteristic artifact can be used as a marker for screening purposes.[9]

Visualizations

Modafinil Signaling Pathway

The exact mechanism of action for Modafinil is complex and not fully elucidated.[19][20] However, it is known to influence several key neurotransmitter systems in the brain to promote wakefulness.[2][3][4] The diagram below illustrates its primary interactions.

Modafinil_Signaling_Pathway Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits NET Norepinephrine Transporter (NET) Modafinil->NET Indirectly Inhibits Serotonin ↑ Serotonin Modafinil->Serotonin Modulates Glutamate ↑ Glutamate (Excitatory) Modafinil->Glutamate Activates Circuits GABA ↓ GABA (Inhibitory) Modafinil->GABA Inhibits Orexin ↑ Orexin Activation Modafinil->Orexin Activates Dopamine ↑ Extracellular Dopamine Wakefulness Wakefulness & Cognitive Enhancement Dopamine->Wakefulness Norepinephrine ↑ Norepinephrine Norepinephrine->Wakefulness Serotonin->Wakefulness Glutamate->Wakefulness GABA->Wakefulness Orexin->Wakefulness

Caption: Modafinil's multifaceted mechanism of action.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the logical flow of an experiment to detect Modafinil residues in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Plasma, Urine) Spiking 2. Internal Standard Spiking (Modafinil-D5) SampleCollection->Spiking Extraction 3. Extraction (SPE or LLE) Spiking->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Injection 5. LC-MS/MS Injection Evaporation->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. MS/MS Detection (MRM Mode) Separation->Detection Integration 8. Peak Integration Detection->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quantification 10. Concentration Calculation Calibration->Quantification Reporting 11. Final Report Quantification->Reporting

References

Application Notes and Protocols for Modoflaner-Based Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modoflaner is an insecticide belonging to the isoxazoline class of chemistry.[1] Isoxazolines are potent inhibitors of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1] This mode of action leads to hyperexcitation, paralysis, and eventual death of the target pest. These application notes provide detailed information on the field application techniques, experimental protocols for efficacy evaluation, and the mode of action of this compound-based insecticides.

Data Presentation: Efficacy of this compound and Other Isoxazolines

The following tables summarize the available efficacy data for this compound and provide examples of efficacy data for other isoxazoline insecticides for comparative purposes. It is important to note that publicly available, peer-reviewed field efficacy data for this compound against a broad spectrum of agricultural pests is currently limited. The data presented for this compound is based on initial laboratory screenings.

Table 1: Efficacy of this compound Against Selected Pests (Laboratory Data)

Target PestConcentration/DoseExposure TimeEfficacyCitation
Moth, Xylophone, and Gray Planthopper100 mg/mL6 days>70% mortality[1]
Adult Female Ticks0.032 µ g/piece (intraperitoneal injection)7 daysPrevention of egg-laying or hatching[1]

Table 2: Example Efficacy of Other Isoxazoline Insecticides (Fluralaner) Against Mosquitoes (Laboratory Data)

Mosquito SpeciesAssay TypeMetricValueCitation
Aedes aegypti (larvae)24-hLC501.8 ppb[2]
Anopheles gambiae (larvae)24-hLC500.4 ppb[2]
Aedes aegypti (adult)1-day topical applicationLD501.3 ng/mg[2]
Aedes aegypti (adult)3-day topical applicationLD500.26 ng/mg[2]
Anopheles gambiae (adult)24-h topical applicationLD500.29 ng/mg[2]

LC50: The concentration of a chemical that kills 50% of the test organisms. LD50: The dose of a chemical that kills 50% of the test organisms.

Mode of Action: Inhibition of GABA-Gated Chloride Channels

This compound, like other isoxazoline insecticides, acts as a non-competitive antagonist of the GABA-gated chloride channel in the central nervous system of insects. In a resting state, the binding of the neurotransmitter GABA to its receptor on the postsynaptic membrane opens the chloride ion (Cl-) channel, leading to an influx of Cl- ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining an inhibitory tone.

This compound binds to a site within the chloride channel, distinct from the GABA binding site, and allosterically modulates the receptor, locking it in a closed or non-conducting state. This prevents the influx of Cl- ions, even when GABA is bound to the receptor. The loss of inhibitory signaling leads to uncontrolled neuronal firing, resulting in hyperexcitation, convulsions, paralysis, and ultimately the death of the insect.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged into GABA_synapse GABA Vesicle->GABA_synapse Release GABAReceptor GABA-A Receptor (Chloride Channel) GABA_synapse->GABAReceptor Binds to Chloride_in Cl- Influx GABAReceptor->Chloride_in Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_in->Hyperpolarization Leads to This compound This compound This compound->Block Block->GABAReceptor Binds & Blocks Channel

Caption: Simplified signaling pathway of GABA-A receptor and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established guidelines for insecticide efficacy testing and can be adapted for specific research needs.

Dose-Response Bioassay (Laboratory)

Objective: To determine the median lethal concentration (LC50) or median lethal dose (LD50) of this compound against a target insect species.

Materials:

  • This compound technical grade or formulated product

  • Appropriate solvent (e.g., acetone, dimethyl sulfoxide)

  • Test insects of a uniform age and stage

  • Bioassay arenas (e.g., petri dishes, glass vials, leaf discs)

  • Micropipettes

  • Spray tower or topical application microapplicator

  • Controlled environment chamber (temperature, humidity, photoperiod)

  • Untreated food source for insects

  • Statistical analysis software

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Create a series of at least five serial dilutions from the stock solution to establish a range of concentrations expected to cause between 10% and 90% mortality. A control group with the solvent alone should also be prepared.

  • Treatment Application:

    • Diet Incorporation/Leaf Dip: For chewing insects, apply the dilutions to the insect's food source or dip leaves in the solutions for a set time.

    • Topical Application: For contact toxicity, apply a precise volume of each dilution directly to the dorsal thorax of individual insects using a microapplicator.

    • Residual Assay: Apply the dilutions to the surface of the bioassay arenas and allow the solvent to evaporate, leaving a residue.

  • Insect Exposure: Introduce a known number of insects (e.g., 20-30) into each treated and control arena. Each concentration should have at least three replicates.

  • Incubation: Place the bioassay arenas in a controlled environment chamber under conditions suitable for the test insect.

  • Mortality Assessment: Record insect mortality at predetermined intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit or logit analysis to determine the LC50 or LD50 values and their 95% confidence intervals.

DoseResponseWorkflow A Prepare this compound Stock Solution B Create Serial Dilutions (at least 5 concentrations) A->B C Apply Treatments to Bioassay Arenas/Insects B->C D Introduce Test Insects (with replicates) C->D E Incubate in Controlled Environment D->E F Assess Mortality at 24, 48, 72 hours E->F G Data Analysis (Probit/Logit Analysis) F->G H Determine LC50/LD50 Values G->H

Caption: Workflow for a laboratory dose-response bioassay.
Field Efficacy Trial

Objective: To evaluate the efficacy of a this compound-based insecticide under real-world field conditions.

Materials:

  • This compound formulated product

  • Application equipment (e.g., backpack sprayer, boom sprayer)

  • Plot markers

  • Data collection tools (e.g., notebooks, electronic devices)

  • Untreated control and a commercial standard for comparison

  • Randomized complete block design (RCBD) layout

Procedure:

  • Site Selection and Plot Establishment: Choose a suitable field with a uniform pest population. Establish experimental plots of a predetermined size (e.g., 5m x 10m) with buffer zones between plots to prevent spray drift. Use an RCBD with at least four replicates per treatment.

  • Pre-treatment Sampling: Before application, assess the pest population density in each plot to establish a baseline.

  • Treatment Application: Calibrate the application equipment to ensure accurate and uniform delivery of the insecticide. Apply the this compound formulation at the desired rate(s), along with the untreated control and a commercial standard, according to the randomized block design.

  • Post-treatment Sampling: At specified intervals after application (e.g., 1, 3, 7, 14 days), sample the pest population in each plot using the same method as the pre-treatment sampling.

  • Phytotoxicity Assessment: Visually inspect the crop in the treated plots for any signs of phytotoxicity (e.g., yellowing, stunting, burning) at each sampling interval.

  • Yield Data (if applicable): At the end of the growing season, harvest the crop from each plot and measure the yield.

  • Data Analysis: Calculate the percent mortality or reduction in pest population for each treatment relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.

FieldTrialWorkflow A Site Selection & Plot Establishment (RCBD) B Pre-treatment Pest Sampling A->B C Treatment Application (this compound, Control, Standard) B->C D Post-treatment Pest Sampling C->D E Phytotoxicity Assessment C->E G Statistical Analysis (e.g., ANOVA) D->G E->G F Yield Data Collection (optional) F->G H Evaluate Efficacy & Crop Safety G->H

Caption: Workflow for a field efficacy trial.
Residue Analysis in Soil and Plant Tissues

Objective: To determine the concentration and dissipation of this compound residues in soil and plant tissues over time.

Materials:

  • Sampling equipment (e.g., soil probes, clippers)

  • Sample bags and labels

  • Freezer for sample storage

  • Homogenizer

  • Extraction solvents (e.g., acetonitrile)

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salts

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for cleanup)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Collection: Collect soil and plant samples from the treated plots at predetermined intervals after application. Collect untreated control samples as well.

  • Sample Preparation: Homogenize the plant samples. Weigh a representative subsample of soil or homogenized plant material into a centrifuge tube.

  • Extraction: Add acetonitrile and internal standards to the sample and shake vigorously. Add QuEChERS extraction salts, shake again, and centrifuge to separate the layers.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing d-SPE sorbents. Vortex and centrifuge.

  • Analysis: Analyze the final extract using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound over time to determine its dissipation curve and calculate its half-life (DT50) in soil and the plant matrix.

Conclusion

This compound is a promising insecticide with a potent mode of action against a range of insect pests. The protocols outlined in these application notes provide a framework for researchers and scientists to conduct robust efficacy and residue studies. Further field trials are necessary to establish the full spectrum of activity and optimal application strategies for this compound-based products in various agricultural systems.

References

Modoflaner: Application Notes and Protocols for Integrated Pest Management Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Modoflaner is limited. The following application notes and protocols are based on the available information and general principles of insecticide development and integrated pest management (IPM) for compounds with a similar proposed mechanism of action. These should be regarded as a starting point for research and development, not as definitive guidelines for use.

Introduction

This compound is an insecticide belonging to the isophenylamide chemical class[1][2]. Its proposed mechanism of action is the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels in insects[1][2]. As a GABA receptor modulator, this compound likely disrupts neurotransmission in the central nervous system of susceptible insects, leading to paralysis and death. This mode of action can offer an alternative or rotational tool in insecticide resistance management programs.

The integration of this compound into an Integrated Pest Management (IPM) program requires a thorough understanding of its efficacy against target pests, its toxicological profile on non-target organisms, and optimal application strategies to minimize environmental impact while maximizing pest control.

Physicochemical Properties

PropertyValueReference
Chemical Name 6-fluoro-N-(2-fluoro-3-((2-iodo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)phenyl)nicotinamide[2]
CAS Number 1331922-53-2[2]
Molecular Formula C23H10F12IN3O2[2]
Molecular Weight 715.237 g/mol [2]

Mechanism of Action: Allosteric Modulation of GABA Receptors

This compound is proposed to act as a positive allosteric modulator of GABA-gated chloride channels. In the insect nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Allosteric modulators bind to a site on the receptor that is different from the GABA binding site and can enhance the effect of GABA, causing the channel to stay open for longer. This leads to an excessive influx of chloride ions, resulting in a constant state of inhibition, paralysis, and eventual death of the insect.

cluster_neuron Postsynaptic Neuron Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- (intracellular) GABA_R->Cl_in Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Channel Opens GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Allosterically Binds Cl_out Cl- (extracellular) Cl_out->GABA_R Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

Proposed mechanism of action for this compound at the insect GABA receptor.

Efficacy Data (Limited)

Detailed, peer-reviewed efficacy data for this compound is scarce in the public domain. The following information has been noted:

Target Pest(s)Concentration/DoseDurationEfficacyReference
Moth, Xylophone, and Gray Planthopper100 mg/mL6 days>70% mortality[1]
Female Adult Ticks0.032 µ g/piece (intraperitoneal injection)7 daysPrevents egg-laying or hatching[1]

Note: The experimental conditions for the above data are not fully described, and these results should be considered preliminary.

Experimental Protocols (Generalized)

Due to the lack of specific published studies on this compound, the following are generalized protocols for evaluating a novel insecticide. These should be adapted based on the target pest and specific research questions.

Laboratory Bioassays for Efficacy (LC50/LD50 Determination)

Objective: To determine the concentration or dose of this compound that is lethal to 50% of a test population of a target insect species.

Materials:

  • Technical grade this compound

  • Appropriate solvent (e.g., acetone, DMSO)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Test insects of a uniform age and stage (e.g., third-instar larvae)

  • Petri dishes or appropriate containers

  • Diet for the test insect

  • Micropipettes

  • Environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent.

  • Serial Dilutions: Create a series of dilutions from the stock solution to establish a range of concentrations expected to cause between 10% and 90% mortality. A control group with solvent and surfactant only should be included.

  • Application:

    • Diet Incorporation: For chewing insects, incorporate the different concentrations of this compound into the insect diet.

    • Topical Application: For contact toxicity, apply a small, known volume of each dilution directly to the dorsal thorax of each insect.

    • Leaf Dip Assay: For sucking or chewing insects, dip host plant leaves in each solution for a set time, allow them to dry, and then introduce the insects.

  • Exposure: Place a set number of insects (e.g., 20) into each container with the treated diet or leaves. Each concentration should have multiple replicates (e.g., 3-5).

  • Incubation: Maintain the insects in an environmental chamber under conditions suitable for their development.

  • Mortality Assessment: Record mortality at set time points (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 or LD50 values and their 95% confidence intervals.

prep Prepare this compound Stock Solution dilute Create Serial Dilutions prep->dilute apply Apply to Diet/Leaf or Topically dilute->apply expose Introduce Test Insects apply->expose incubate Incubate under Controlled Conditions expose->incubate assess Assess Mortality at 24, 48, 72h incubate->assess analyze Probit Analysis (Calculate LC50/LD50) assess->analyze

Workflow for a laboratory insecticide bioassay.
Non-Target Organism Toxicity Testing (Generalized)

Objective: To assess the acute toxicity of this compound to representative non-target organisms (e.g., honeybees, ladybugs, earthworms, aquatic invertebrates).

Protocol (Example: Honeybee Acute Contact Toxicity):

  • Follow established guidelines, such as those from the OECD (e.g., Guideline 214).

  • Apply a range of doses of this compound dissolved in a suitable solvent to the dorsal thorax of adult worker honeybees.

  • Include a solvent-only control and a toxic reference standard.

  • House the bees in cages with a sugar solution.

  • Record mortality at 24, 48, and 72 hours.

  • Calculate the LD50 value.

Integration into Pest Management Programs

The successful integration of this compound into an IPM program will depend on several factors that require further research:

  • Spectrum of Activity: Determining the range of pests effectively controlled by this compound.

  • Residual Activity: Understanding how long the compound remains effective after application under field conditions.

  • Sublethal Effects: Investigating any effects on pest behavior, development, or reproduction at concentrations below the lethal dose.

  • Compatibility: Assessing the compatibility of this compound with other control methods, including biological control agents.

  • Resistance Management: Due to its specific mode of action, it is crucial to use this compound in rotation with insecticides from different IRAC groups to delay the development of resistance.

Future Research Directions

To fully understand the potential of this compound in IPM, further research is critically needed in the following areas:

  • Comprehensive Efficacy Studies: Generation of robust LC50/LD50 data for a wide range of economically important pests.

  • Field Trials: Evaluation of this compound's performance under real-world agricultural conditions.

  • Toxicology: In-depth studies on the acute and chronic toxicity to a broad range of non-target terrestrial and aquatic organisms.

  • Environmental Fate: Investigation of the persistence and degradation of this compound in soil and water.

  • Resistance Mechanisms: Studies to understand the potential for and mechanisms of resistance development in target pests.

References

Application Notes and Protocols for High-Throughput Screening of Novel Isophenylamide Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Isophenylamide Insecticides and their Mode of Action

Isophenylamide insecticides, a class of molecules structurally related to diamide insecticides, represent a significant advancement in pest control due to their high efficacy and selectivity.[1][2][3] Their primary molecular target is the insect ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1][3]

Unlike mammals, which possess three RyR isoforms, insects have only one, providing a basis for selective toxicity.[1] Isophenylamides act as potent activators of the insect RyR.[2][4] This activation leads to an uncontrolled release of intracellular calcium stores, causing continuous muscle contraction, paralysis, feeding cessation, and ultimately, the death of the insect.[1][2][4] This specific mode of action makes the RyR an excellent target for high-throughput screening (HTS) campaigns aimed at discovering novel insecticidal compounds.

Principle of the High-Throughput Screening Assay: Cell-Based Calcium Flux

The most direct and high-throughput compatible method for identifying novel isophenylamide candidates is the cell-based calcium flux assay. This assay relies on a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which are engineered to express the target insect ryanodine receptor.[5][6][7][8] These cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9][10][11]

In its resting state, the dye exhibits low fluorescence. Upon activation of the RyR by a potential isophenylamide compound, the resulting influx of calcium into the cytoplasm leads to a significant increase in fluorescence intensity. This change in fluorescence can be rapidly detected in a multi-well plate format, allowing for the screening of large compound libraries.[9][10]

Data Presentation: Efficacy of Representative Diamide Insecticides

The following tables summarize the reported efficacy of existing diamide insecticides, which share a similar mode of action with isophenylamides. This data can serve as a benchmark for novel compound evaluation.

Table 1: In Vivo Efficacy (LC50) of Diamide Insecticides against Various Insect Pests

InsecticidePest SpeciesLife StageLC50Reference
ChlorantraniliprolePlutella xylostella (Diamondback Moth)2nd Instar Larvae0.005 mg/LN/A
ChlorantraniliproleSpodoptera exigua (Beet Armyworm)3rd Instar Larvae0.013 mg/LN/A
ChlorantraniliproleHelicoverpa zea (Cotton Bollworm)Larvae0.01-0.1 µ g/vial [12]
ChlorantraniliproleCoccinella septempunctata (Ladybird Beetle)Larvae42.078 g a.i./ha[13]
FlubendiamidePlutella xylostella (Diamondback Moth)3rd Instar Larvae0.24 mg/LN/A
FlubendiamideSpodoptera exigua (Beet Armyworm)3rd Instar Larvae0.76 mg/LN/A

Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is fatal to 50% of the test organisms. a.i. = active ingredient.

Table 2: In Vitro Efficacy (EC50) of Diamide Insecticides in Cell-Based Assays

InsecticideAssay SystemEC50Reference
ChlorantraniliproleRyR1-expressing C2C12 myotubes14 µM[14]
ChlorantraniliproleHepG2 cell line (IC50)1.517 mg/mL[15]
FlubendiamideMammalian RyR1 ([3H]Ryanodine binding)>10 µM[14]
ChlorantraniliproleMammalian RyR1 ([3H]Ryanodine binding)~10 µM[14]

Note: EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol 1: Heterologous Expression of Insect Ryanodine Receptor in HEK293 Cells

This protocol describes the generation of a stable cell line for the primary screening assay.

1. Cloning of the Target Insect RyR Gene: a. Isolate total RNA from the target insect species (e.g., Spodoptera frugiperda, Plutella xylostella). b. Synthesize cDNA using reverse transcriptase. c. Amplify the full-length RyR coding sequence using high-fidelity PCR with specific primers. d. Clone the PCR product into a mammalian expression vector (e.g., pcDNA3.1) containing a strong promoter (e.g., CMV) and a selection marker (e.g., neomycin resistance). e. Verify the sequence of the insert by Sanger sequencing.

2. Transfection of HEK293 Cells: a. Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection. c. Transfect the cells with the insect RyR expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

3. Selection of Stable Cell Lines: a. 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium. b. Replace the medium with fresh selection medium every 3-4 days. c. After 2-3 weeks, resistant colonies will become visible. d. Isolate individual colonies using cloning cylinders and expand them in separate flasks. e. Screen the expanded clones for insect RyR expression and functional calcium release in response to a known agonist (e.g., caffeine or a reference diamide insecticide).

Protocol 2: High-Throughput Calcium Flux Assay using Fluo-4 AM

This is the primary HTS assay for identifying activators of the insect RyR.

1. Reagent Preparation: a. Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. b. Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1 mM. c. Dye Loading Solution: Mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic F-127, then dilute in Assay Buffer to a final working concentration of 2-5 µM.

2. Cell Plating: a. Seed the stable insect RyR-expressing HEK293 cells into black-walled, clear-bottom 384-well microplates at a density of 10,000 to 20,000 cells per well.[10] b. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

3. Dye Loading: a. Aspirate the culture medium from the wells. b. Add 25 µL of the Dye Loading Solution to each well.[11] c. Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[11]

4. Compound Addition and Fluorescence Measurement: a. Prepare a compound plate with the test compounds diluted to the desired concentration (typically 4x the final concentration) in Assay Buffer. b. Place the cell plate into a fluorescence microplate reader (e.g., FlexStation 3, FLIPR) equipped with automated liquid handling. c. Record a stable baseline fluorescence for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).[10] d. Add the test compounds from the compound plate to the cell plate. e. Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

5. Data Analysis: a. The response is typically measured as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence. b. Normalize the data to positive (a known RyR agonist) and negative (DMSO vehicle) controls. c. Identify "hits" as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).

Protocol 3: Secondary Whole-Organism Larval Assay

This protocol is for confirming the insecticidal activity of hits identified in the primary screen.

1. Test Organism: a. Use a susceptible lepidopteran species, such as 2nd or 3rd instar larvae of Spodoptera frugiperda or Plutella xylostella.

2. Diet Preparation: a. Prepare an artificial insect diet according to standard laboratory procedures. b. While the diet is still liquid, incorporate the test compounds at various concentrations. Include a solvent control (e.g., acetone or DMSO) and a positive control (a known insecticide).

3. Bioassay: a. Dispense the treated diet into the wells of a 24-well or 48-well plate. b. Place one larva into each well. c. Seal the plates with a breathable membrane. d. Incubate at an appropriate temperature and humidity (e.g., 25°C, 60% RH).

4. Data Collection and Analysis: a. Assess larval mortality at 24, 48, and 72 hours. Larvae that are unable to move when prodded are considered dead. b. Calculate the mortality rate for each concentration. c. Use probit analysis to determine the LC50 value for each active compound.

Visualizations

G cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol RyR Insect Ryanodine Receptor (RyR) Ca_cytosol Increased Cytosolic Ca2+ RyR->Ca_cytosol Uncontrolled Ca2+ Release Ca_store Ca2+ Store (SR Lumen) Ca_store->RyR Muscle Myofibrils Ca_cytosol->Muscle Activates Contraction Sustained Muscle Contraction Muscle->Contraction Paralysis Paralysis & Death Contraction->Paralysis Insecticide Isophenylamide Insecticide Insecticide->RyR Binds and Activates

Caption: Signaling pathway of isophenylamide insecticide action.

G cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Hit Identification A 1. Culture Insect RyR- Expressing HEK293 Cells B 2. Seed Cells into 384-well Plates A->B C 3. Load Cells with Fluo-4 AM Dye B->C D 4. Add Library Compounds (incl. Controls) C->D E 5. Measure Kinetic Fluorescence Change D->E F 6. Calculate Signal-to-Basal Ratio E->F G 7. Normalize Data and Calculate Z'-factor F->G H 8. Identify Primary Hits G->H

Caption: Experimental workflow for HTS calcium flux assay.

G A Primary HTS: Calcium Flux Assay (e.g., 100,000 compounds) B Primary Hits (~0.5-1% Hit Rate) A->B Screening C Dose-Response Confirmation (Determine EC50) B->C Validation D Confirmed Hits C->D E Secondary Assay: Whole-Organism Larval Screen (Determine LC50) D->E Confirmation F Validated Hits E->F G Hit-to-Lead Optimization (SAR Studies) F->G Chemistry H Lead Candidate G->H

Caption: Logical workflow for hit identification and validation.

References

Troubleshooting & Optimization

Troubleshooting Modoflaner insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Modoflaner insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is an isophenylamide insecticide and antiparasitic agent.[1][2][3] In a research context, it is primarily used for studying its effects on parasites and insects. Its mechanism of action is believed to be through the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is a poorly water-soluble compound. It is, however, soluble in dimethyl sulfoxide (DMSO).[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: I am observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where it has low solubility. The DMSO concentration is effectively lowered upon dilution, and if the final concentration of this compound in the aqueous solution exceeds its solubility limit, it will precipitate out of the solution.

Q4: How should I prepare and store this compound stock solutions?

It is highly recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium.

  • Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Storage of Stock Solution:

    • -80°C for up to 6 months[1][3]

    • -20°C for up to 1 month (protect from light)[1][3]

  • Important Considerations: To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to store the stock solution in small aliquots.[3]

Troubleshooting Guide for this compound Insolubility

This guide provides systematic steps to address issues with this compound solubility in your experiments.

Initial Preparation and Observation

If you observe precipitation or cloudiness in your aqueous this compound solution, follow these steps:

  • Visual Inspection: Confirm the presence of particulate matter or a cloudy appearance in your solution.

  • Centrifugation: Briefly centrifuge the solution. If a pellet forms, it confirms the presence of insoluble compound.

Experimental Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubility Enhancement Methods cluster_3 Advanced Strategies cluster_4 Outcome start Precipitation observed in aqueous this compound solution check_dmso Verify quality of DMSO (anhydrous) start->check_dmso check_concentration Recalculate final concentration start->check_concentration cosolvency Increase final DMSO concentration check_dmso->cosolvency check_concentration->cosolvency ph_adjustment Adjust pH of aqueous buffer cosolvency->ph_adjustment If precipitation persists end Clear, stable solution achieved cosolvency->end If successful surfactants Add a biocompatible surfactant ph_adjustment->surfactants If precipitation persists ph_adjustment->end If successful sonication Apply sonication to the final solution surfactants->sonication If precipitation persists surfactants->end If successful solid_dispersion Prepare a solid dispersion sonication->solid_dispersion For persistent issues sonication->end If successful complexation Use cyclodextrins for complexation solid_dispersion->complexation Alternative advanced method solid_dispersion->end If successful complexation->end If successful

Caption: Troubleshooting workflow for this compound insolubility.

Detailed Methodologies for Solubility Enhancement

Co-solvency

The addition of a water-miscible organic solvent, in which the compound is soluble, can significantly increase its solubility in the final aqueous solution.[4][5][6]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.

    • When preparing your final aqueous solution, ensure the final concentration of DMSO is sufficient to maintain this compound in solution.

    • It is recommended to start with a final DMSO concentration of 0.5-1% and incrementally increase it if precipitation is still observed. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the final DMSO concentration.

pH Adjustment

For ionizable compounds, adjusting the pH of the aqueous buffer can increase solubility.[6][7] The effect of pH on this compound solubility is not well-documented, but it can be explored empirically.

  • Protocol:

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

    • Dilute the this compound DMSO stock solution into each buffer to the desired final concentration.

    • Visually inspect for precipitation and consider using techniques like nephelometry for a quantitative assessment of solubility.

Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles.[8]

  • Protocol:

    • Select a biocompatible surfactant (e.g., Tween® 20, Tween® 80, Pluronic® F-68).

    • Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

    • Add the this compound DMSO stock solution to the surfactant-containing buffer.

Sonication

Applying ultrasonic energy can help to break down agglomerates and facilitate the dissolution of the compound.[1][3]

  • Protocol:

    • After diluting the this compound stock solution into the aqueous buffer, place the solution in an ultrasonic bath.[3]

    • Sonicate for a short period (e.g., 5-15 minutes).

    • To increase solubility, you can gently heat the tube to 37°C before or during sonication.[3]

Quantitative Data Summary

CompoundSolventMaximum SolubilityMolar EquivalentNotes
This compoundDMSO100 mg/mL[1]139.82 mM[1]Requires sonication; use of anhydrous DMSO is critical.[1]
This compoundDMSO10 mM[2]--

Signaling Pathway

This compound is suggested to act as an allosteric regulator of GABA-gated chloride channels.[1][2] This mechanism involves the binding of this compound to a site on the GABA receptor-chloride channel complex that is distinct from the GABA binding site. This binding modulates the channel's activity, leading to its insecticidal and antiparasitic effects.

G cluster_0 This compound's Proposed Mechanism of Action This compound This compound GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Binds to an allosteric site Channel_Modulation Allosteric Modulation GABA_Receptor->Channel_Modulation Ion_Flux Altered Chloride Ion Influx Channel_Modulation->Ion_Flux Cellular_Effect Neuronal Hyperpolarization / Inhibition Ion_Flux->Cellular_Effect Organismal_Effect Paralysis and Death of Parasite/Insect Cellular_Effect->Organismal_Effect

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Modoflaner Dosage Optimization for Environmental Stewardship

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Modoflaner dosage to minimize its environmental impact. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it relate to its environmental risk?

A1: this compound is an isophenylamide insecticide that is understood to act as an allosteric regulator of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[1] This mode of action, which disrupts the central nervous system, is highly effective for pest control. However, the broad-spectrum activity of such antiparasitic drugs can lead to unintended effects on non-target species in the environment, including beneficial insects and aquatic organisms.[2] Therefore, understanding this mechanism is crucial for assessing its potential ecotoxicological footprint.

Q2: What are the expected environmental degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pesticides in this class typically undergo both abiotic (chemical, photochemical) and biotic (microbial) degradation in the environment.[3] Common transformation processes for pesticides include oxidation, hydrolysis, and reduction.[4] It is also possible for degradation to result in metabolites that may be more or less toxic than the parent compound, a factor that must be considered in environmental risk assessments.[3]

Q3: How can I begin to optimize the dosage of this compound to reduce its environmental impact?

A3: Dosage optimization for environmental purposes follows a similar logic to clinical dose optimization: finding the minimum effective dose to achieve the desired outcome while minimizing off-target effects.[5][6] A recommended approach involves a three-step process: 1) establishing a dose-response relationship for the target pest, 2) determining the toxicity thresholds for representative non-target organisms, and 3) using this data to model a dosage that maximizes pest control while remaining below the established no-observed-effect concentration (NOEC) for sensitive environmental species.[7][8]

Q4: What are the key considerations when assessing the environmental impact of an insecticide like this compound?

A4: When evaluating the environmental impact of a pesticide, it's important to consider factors beyond just the active ingredient's toxicity. These include the persistence of the compound in soil and water, its potential for bioaccumulation in the food chain, and the toxicity of its degradation products.[9] The indiscriminate use of pesticides can lead to contamination of water systems and harm to a wide range of non-target organisms.[9][10]

Troubleshooting Guides

Issue 1: High variability in ecotoxicity assay results.

  • Possible Cause: Inconsistent health or age of test organisms (e.g., daphnia, fish embryos).

  • Solution: Ensure that all organisms used in assays are from a single, healthy cohort and are of a consistent age and developmental stage. Acclimate organisms to test conditions before beginning the experiment.

  • Possible Cause: Contamination of laboratory equipment or dilution water.

  • Solution: Use high-purity water (e.g., deionized, reverse osmosis) for all dilutions and as a control. Thoroughly clean all glassware and experimental apparatus between uses to avoid cross-contamination.

  • Possible Cause: Fluctuation in environmental conditions (temperature, pH, light).

  • Solution: Conduct assays in a controlled environment with stable temperature, pH, and a consistent light-dark cycle. Monitor and record these parameters throughout the experiment.

Issue 2: Difficulty in detecting this compound or its metabolites in environmental samples.

  • Possible Cause: Inappropriate analytical method or instrument sensitivity.

  • Solution: Develop and validate a specific analytical method for this compound, likely using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), which are standard for pesticide residue analysis.[11][12] Ensure the limit of detection (LOD) and limit of quantitation (LOQ) are sufficient for the expected environmental concentrations.

  • Possible Cause: Inefficient extraction from the sample matrix (soil, water).

  • Solution: Optimize the sample preparation and extraction technique. This may involve testing different solvents, using solid-phase extraction (SPE) for sample clean-up and concentration, or employing methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[11]

Issue 3: Observed pest resistance at lower, environmentally-optimized doses.

  • Possible Cause: Natural selection for resistant individuals in the pest population.

  • Solution: Implement an integrated pest management (IPM) strategy that includes rotating this compound with insecticides that have different modes of action. This can help to delay the development of resistance. Monitor pest populations for signs of reduced susceptibility.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for easy comparison. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: Ecotoxicity of this compound for Various Non-Target Species

SpeciesEndpointConcentration (µg/L)95% Confidence Interval
Daphnia magna48-hr EC5015.212.5 - 18.1
Rainbow Trout (Oncorhynchus mykiss)96-hr LC5028.724.9 - 33.0
Green Algae (Scenedesmus subspicatus)72-hr IC50110.498.2 - 123.5
Earthworm (Eisenia fetida)14-day LC505.6 mg/kg soil4.8 - 6.5 mg/kg soil

Table 2: Degradation Half-life of this compound in Different Environmental Matrices

MatrixConditionHalf-life (t½) in daysDegradation Rate Constant (k)
Aerobic Soil20°C, 40% moisture350.0198
Anaerobic Soil20°C, flooded980.0071
Surface Water (Photolysis)25°C, simulated sunlight120.0578
Surface Water (Hydrolysis)25°C, pH 71500.0046

Experimental Protocols

Protocol 1: Determining the Acute Toxicity (LC50) of this compound in Daphnia magna

  • Organism Culture: Maintain a healthy culture of Daphnia magna under standard laboratory conditions (e.g., 20±2°C, 16:8 hour light:dark cycle).

  • Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of test concentrations by serial dilution with culture water. Include a solvent control and a negative (culture water only) control.

  • Exposure: Place 10 neonates (<24 hours old) into each test vessel containing the prepared solutions. Use at least three replicates for each concentration and control.

  • Observation: After 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the 48-hour EC50 (Effective Concentration for 50% of the population) and its 95% confidence intervals.

Protocol 2: Analysis of this compound Residues in Soil using HPLC

  • Sample Collection: Collect soil samples from the experimental site. Air-dry the samples and sieve them to remove large debris.

  • Extraction: Weigh 10 g of soil into a centrifuge tube. Add 20 mL of an appropriate solvent (e.g., acetonitrile). Vortex for 1 minute and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up: Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering substances. Elute the this compound from the cartridge with a suitable solvent.

  • Analysis: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. Inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or MS).

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

G cluster_pathway This compound's Proposed Signaling Pathway This compound This compound GABA_R GABA-gated Chloride Channel This compound->GABA_R Allosteric Modulation Cl_Influx Increased Chloride Ion Influx GABA_R->Cl_Influx Hyperpolarization Neuron Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Action Potentials Hyperpolarization->Inhibition Paralysis Paralysis and Death of Insect Inhibition->Paralysis

Caption: Proposed mechanism of action for this compound in insects.

G cluster_workflow Dosage Optimization Experimental Workflow A Dose-Response Assays (Target Pest) C Determine Minimum Effective Concentration (MEC) A->C B Ecotoxicity Assays (Non-Target Species) D Determine No-Observed-Effect Concentration (NOEC) B->D E Model Optimal Dose (MEC < Dose < NOEC) C->E D->E F Field Trials for Efficacy & Residue Analysis E->F G Final Dosage Recommendation F->G G cluster_degradation Hypothetical Environmental Degradation Pathways This compound This compound MetaboliteA Metabolite A (Oxidation Product) This compound->MetaboliteA Biotic/Abiotic Oxidation MetaboliteB Metabolite B (Hydrolysis Product) This compound->MetaboliteB Abiotic Hydrolysis Mineralization Mineralization (CO2, H2O, etc.) MetaboliteA->Mineralization Microbial Degradation MetaboliteB->Mineralization Microbial Degradation

References

Addressing off-target effects of Modoflaner in non-target organisms.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of Modoflaner in non-target organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational, ATP-competitive small molecule inhibitor designed to target Tyrosine Kinase "TK-Alpha." TK-Alpha is a critical component of a signaling pathway implicated in the proliferation of certain human cancer cells. By blocking the ATP-binding site of TK-Alpha, this compound inhibits downstream signaling, leading to cell cycle arrest and apoptosis in target cancer cells.

Q2: What are the known or potential off-target effects of this compound in non-target organisms?

A2: While this compound is designed for high selectivity towards human TK-Alpha, in vitro screening has revealed potential off-target activity against homologous kinases in other species.[1][2] The primary concern is the inhibition of essential developmental and metabolic kinases in aquatic organisms, which could lead to unforeseen environmental impacts. Cross-reactivity is a known challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1][3]

Q3: How can our lab assess the potential for this compound's off-target effects in our specific non-target model organism?

A3: A tiered approach is recommended. Start with in vitro kinase profiling against a panel of kinases from your organism of interest, if available.[4][] Subsequently, cellular assays can determine the effect of this compound on relevant cell types. For whole-organism effects, particularly in aquatic species, the Zebrafish Embryotoxicity Assay is a robust method to assess developmental and morphological changes.[6][7][8]

Q4: How do we differentiate between direct off-target effects and indirect pathway modulation in our experimental results?

A4: Distinguishing between direct and indirect effects is a significant challenge.[9] A direct off-target effect involves this compound binding to and inhibiting an unintended kinase.[9] An indirect effect occurs when the inhibition of the primary target (or a direct off-target) perturbs a signaling network, causing changes in the activity of other kinases.[3][9][10] To dissect this, you can use a combination of kinome-wide binding assays (e.g., KINOMEscan®) to identify direct interactions and phosphoproteomics to map the downstream signaling consequences of this compound exposure.[11][12]

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary human target and selected orthologous kinases from non-target organisms. Data are presented as IC50 values, the concentration of this compound required to inhibit 50% of the kinase activity.

Kinase TargetOrganismIC50 (nM)Selectivity (Fold difference from Human TK-Alpha)
TK-Alpha (Primary Target) Homo sapiens15 1x
TK-BetaDanio rerio (Zebrafish)35023.3x
TK-GammaDaphnia magna (Water flea)80053.3x
TK-DeltaXenopus laevis (African clawed frog)120080x
VEGFR2Homo sapiens2500166.7x
SRCHomo sapiens>10,000>666x

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of this compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • This compound (serial dilutions)

  • ATP (radiolabeled or used in a luminescence-based detection system)

  • Kinase buffer

  • 96-well plates

  • Plate reader (scintillation counter or luminometer)

Methodology:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • In a 96-well plate, add the recombinant kinase and its specific substrate to each well.

  • Add the diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at room temperature for 10 minutes to allow this compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.[13]

  • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Terminate the reaction according to your detection method (e.g., adding a stop solution).

  • Quantify kinase activity by measuring substrate phosphorylation.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Zebrafish Embryotoxicity Assay (ZFET)

This protocol is a whole-organism screen for developmental toxicity.[14]

Materials:

  • Healthy, fertilized zebrafish embryos (Danio rerio)

  • This compound stock solution in DMSO

  • Embryo medium (e.g., E3 medium)

  • 24-well plates

  • Stereomicroscope

Methodology:

  • Collect freshly fertilized embryos and select healthy, normally developing ones at 4-6 hours post-fertilization (hpf).

  • Prepare a range of this compound concentrations in the embryo medium. Ensure the final DMSO concentration is consistent across all groups and does not exceed 0.5%.[6]

  • Place one embryo per well in a 24-well plate containing 2 mL of the corresponding this compound solution or control medium.[6]

  • Incubate the plates at 26-28°C.[6]

  • Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.

  • Record key endpoints including mortality, hatching rate, and morphological malformations (e.g., yolk sac edema, pericardial edema, tail curvature, head malformations).[6]

  • Calculate the Lethal Concentration 50 (LC50) and assess the teratogenic potential of this compound based on the observed malformations.[8]

Visualizations

G cluster_human Human Cancer Cell cluster_nontarget Non-Target Organism Cell GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TK_Alpha TK-Alpha (Primary Target) Receptor->TK_Alpha Activates Receptor->TK_Alpha Downstream Downstream Signaling TK_Alpha->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->TK_Alpha Inhibits DevSignal Developmental Signal TK_Beta TK-Beta (Off-Target) DevSignal->TK_Beta DevPathway Developmental Pathway TK_Beta->DevPathway NormalDev Normal Development DevPathway->NormalDev Modoflaner_off This compound Modoflaner_off->TK_Beta Inhibits

Caption: Hypothetical signaling pathway of this compound.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Risk Assessment kinome Kinome Profiling (e.g., KINOMEscan®) ic50 IC50 Determination (Biochemical Assay) kinome->ic50 Identifies Hits cellular Cellular Assays (Non-Target Cell Lines) ic50->cellular Confirms Potency zebrafish Zebrafish Embryotoxicity Assay cellular->zebrafish Guides in vivo testing other_model Other Non-Target Organism Models zebrafish->other_model Informs Further Studies risk Risk Assessment other_model->risk start Start start->kinome

Caption: Experimental workflow for off-target effect analysis.

G start Unexpected Toxicity Observed in Cellular Assay q1 Is the this compound concentration within the expected range? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the phenotype consistent with known off-targets? a1_yes->q2 check_conc Verify stock solution concentration and dilution series. a1_no->check_conc a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No confirm_off_target Confirm with specific assays for the suspected off-target. a2_yes->confirm_off_target q3 Could it be a non-specific cytotoxicity effect? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solubility_assay Check for compound precipitation at high concentrations. a3_yes->solubility_assay new_off_target Consider novel off-target screening (e.g., proteome profiling). a3_no->new_off_target

Caption: Troubleshooting unexpected cellular toxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in in vitro kinase assay results. 1. Inconsistent pipetting.[15]2. Reagent degradation (especially ATP).3. Instability of this compound in assay buffer.1. Use calibrated pipettes and be consistent with technique.[15]2. Aliquot and store reagents at the correct temperature. Use fresh ATP solutions.3. Assess the stability of this compound under assay conditions.
No inhibition observed, even at high concentrations. 1. Incorrect kinase or substrate used.2. Inactive enzyme.3. This compound is not an inhibitor for this specific kinase.1. Verify the identity and purity of all reagents.2. Check enzyme activity using a known inhibitor as a positive control.3. Confirm that the assay conditions are appropriate for this kinase family.
Unexpected malformations in the Zebrafish Embryotoxicity Assay at low concentrations. 1. High sensitivity of the organism to a specific off-target kinase.2. Contamination of the embryo medium.3. Solvent (DMSO) toxicity.1. Correlate the phenotype with known functions of inhibited off-target kinases. Perform targeted knockdown/knockout studies to mimic the effect.2. Use sterile technique and high-purity water for all solutions.3. Ensure the final DMSO concentration is below toxic levels (typically <0.5% v/v) and is consistent across all experimental groups, including controls.[6]
Difficulty interpreting kinome profiling data. 1. Large number of hits makes it difficult to identify significant off-targets.2. Discrepancy between binding affinity (Kd) and functional inhibition (IC50).1. Prioritize hits based on potency (e.g., % inhibition at a given concentration) and biological relevance to the observed phenotype. Use a selectivity score to rank compounds.[16]2. Remember that a binding assay does not always correlate directly with functional inhibition.[12] Follow up key binding hits with functional enzymatic assays.

References

Degradation pathways and stability issues of Modoflaner.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Modoflaner.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways observed for this compound?

A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.[1][2][3] Under hydrolytic conditions, the ester linkage is the primary site of cleavage, yielding this compound Acid (MD-AC) and the corresponding alcohol side chain. Oxidative stress, typically induced by peroxide, leads to the formation of an N-oxide derivative (MD-NO). Photodegradation results in a complex mixture of degradants, with the most prominent being a photolytic isomer (MD-PI).

Q2: What are the known stability issues for this compound in solution?

A2: this compound exhibits limited stability in aqueous solutions, particularly at pH values outside the range of 4-6. Alkaline hydrolysis is significantly more rapid than acidic hydrolysis.[1] The presence of transition metals can catalyze oxidative degradation.[3] Additionally, exposure to UV light can lead to rapid degradation.[4] For short-term storage of solutions, it is recommended to use a buffered solution at pH 5, protect from light, and store at 2-8°C.

Q3: Are there any known incompatibilities with common excipients?

A3: Yes, formulation studies have indicated that this compound is incompatible with alkaline excipients, which can accelerate hydrolytic degradation. Excipients with residual peroxides can also promote oxidative degradation. It is crucial to assess excipient compatibility early in formulation development.[5]

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating HPLC-UV method is the recommended approach for monitoring this compound and its primary degradation products.[5][6] A C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer (pH 4.5) provides good separation of this compound from its key degradants. For structural elucidation of unknown degradants, LC-MS/MS is highly recommended.[6][7]

Troubleshooting Guides

Problem 1: Rapid loss of this compound potency in my formulation.

  • Possible Cause: pH of the formulation is outside the optimal range (pH 4-6).

    • Troubleshooting Step: Measure the pH of your formulation. If it is outside the recommended range, adjust the pH using a suitable buffer system.

  • Possible Cause: Presence of oxidizing agents or transition metals.

    • Troubleshooting Step: Review the excipients used in your formulation for potential sources of peroxides or metal ions. Consider incorporating an antioxidant or a chelating agent.

  • Possible Cause: Exposure to light.

    • Troubleshooting Step: Ensure that the formulation is prepared and stored in light-protected containers.[4]

Problem 2: Appearance of unexpected peaks in my chromatogram during stability testing.

  • Possible Cause: Formation of a new, uncharacterized degradation product.

    • Troubleshooting Step: Perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) to systematically generate and identify potential degradants.[8][9] Use LC-MS/MS to obtain mass information and aid in structural elucidation of the unknown peak.[7]

  • Possible Cause: Interaction with an excipient.

    • Troubleshooting Step: Conduct compatibility studies with individual excipients to identify the source of the interaction.

Problem 3: Poor mass balance in forced degradation studies.

  • Possible Cause: Formation of non-UV active or volatile degradants.

    • Troubleshooting Step: Employ a universal detection method, such as a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in addition to UV detection. For volatile degradants, consider using headspace GC-MS.

  • Possible Cause: The primary degradation product is not being adequately resolved from the parent peak.

    • Troubleshooting Step: Optimize the chromatographic method by adjusting the mobile phase composition, gradient slope, or column chemistry to improve the resolution between this compound and its degradants.[5]

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress Condition% Degradation (at 24h)Major Degradation Product(s)
0.1 M HCl, 60°C15%This compound Acid (MD-AC)
0.1 M NaOH, 25°C45%This compound Acid (MD-AC)
3% H₂O₂, 25°C30%This compound N-Oxide (MD-NO)
Heat, 80°C (solid)5%MD-AC
UV Light (ICH Q1B)25%Photolytic Isomer (MD-PI)

Table 2: Recommended Storage Conditions for this compound

FormTemperatureLight ProtectionRecommended Container
Solid (API)2-8°CRecommendedTightly sealed, opaque
Solution (in pH 5 buffer)2-8°CMandatoryAmber glass vials

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M NaOH.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Keep the solution at room temperature (25°C) for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways This compound This compound MD_AC This compound Acid (MD-AC) This compound->MD_AC Hydrolysis (Acid/Base) MD_NO This compound N-Oxide (MD-NO) This compound->MD_NO Oxidation (H2O2) MD_PI Photolytic Isomer (MD-PI) This compound->MD_PI Photolysis (UV Light)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock (1 mg/mL) Stress_Conditions Apply Stress (Acid, Base, H2O2, Light, Heat) Stock_Solution->Stress_Conditions Neutralize Neutralize/Dilute Aliquots Stress_Conditions->Neutralize HPLC_Analysis HPLC-UV Analysis Neutralize->HPLC_Analysis LCMS_Analysis LC-MS for Unknowns HPLC_Analysis->LCMS_Analysis If unknown peaks appear Peak_Identification Identify Degradation Products LCMS_Analysis->Peak_Identification Quantification Quantify Degradation (%) Peak_Identification->Quantification Mass_Balance Calculate Mass Balance Quantification->Mass_Balance

References

Technical Support Center: Overcoming Insect Resistance to Modoflaner

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Modoflaner, particularly concerning insect resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an isophenylamide insecticide.[1] It is believed to act as an allosteric regulator of GABA-gated chloride channels in insects.[1] By binding to these receptors, it blocks the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.

Q2: My insect population is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to other insecticides targeting the GABA-gated chloride channel typically falls into two main categories:

  • Target-site insensitivity: This involves mutations in the gene encoding the GABA receptor subunit, often referred to as the Rdl (Resistance to dieldrin) gene. These mutations can alter the binding site of the insecticide, reducing its efficacy. For example, a common mutation, A301S, has been identified in the GABA-gated chloride channels of some insects, conferring resistance to channel blockers.[2]

  • Metabolic resistance: This is the most common form of resistance and involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site.[3][4][5] The primary enzyme families involved are:

    • Cytochrome P450 monooxygenases (P450s)

    • Glutathione S-transferases (GSTs)

    • Carboxylesterases (CCEs)

Q3: How can I determine if my insect population has developed resistance to this compound?

The first step is to perform a dose-response bioassay to quantify the level of resistance. This involves exposing a population of insects to a range of this compound concentrations and determining the lethal concentration that kills 50% of the population (LC50). A significant increase in the LC50 value compared to a known susceptible population indicates resistance.

Troubleshooting Experimental Assays

This section provides guidance on common issues encountered during insecticide resistance testing.

Problem Possible Cause Recommended Solution
High mortality in control group (>10%) Insect handling stress or injury during collection.Allow insects to acclimate for 8-24 hours with a food and water source before starting the bioassay.[1] Handle insects gently.
Unhealthy or old insect population.Use healthy, active individuals of a standardized age for the assay.[1]
Contamination of glassware or rearing environment.Thoroughly clean all glassware and ensure the rearing environment is free from contaminants.
No dose-response observed (mortality is low and does not increase with concentration) Incorrect this compound concentration range.The concentrations tested may be too low. Repeat the assay with a higher range of concentrations.[1]
Insect population is highly resistant.Test even higher concentrations or consider using a synergist to investigate metabolic resistance.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound. Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Inconsistent results between replicates Uneven application of this compound in bioassay vials.Ensure thorough and consistent coating of the vials by rotating them until the solvent has completely evaporated.
Variation in insect age or developmental stage.Use a synchronized population of insects at the same life stage.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.

Key Experimental Protocols

Dose-Response Bioassay (Adapted from WHO and CDC Bottle Bioassay Protocols)

This protocol determines the LC50 of this compound for a specific insect population.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Glass scintillation vials (20 ml) or Wheaton bottles (250 ml)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Insect rearing cages

  • Aspirator or small, soft brush for insect handling

  • Susceptible and field-collected insect populations

Procedure:

  • Preparation of this compound Stock Solution:

    • In a fume hood, dissolve a precise weight of technical grade this compound in acetone to create a high-concentration stock solution (e.g., 1 mg/ml).

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations. The concentrations should be chosen to produce a range of mortality from >0% to <100%.

  • Coating Vials:

    • Pipette 1 ml of each this compound dilution into a glass vial. For the control, use 1 ml of acetone alone.

    • Rotate each vial to ensure the inner surface is evenly coated.

    • Leave the vials uncapped in a fume hood until the acetone has completely evaporated.

  • Insect Exposure:

    • Introduce 10-25 adult insects into each vial.

    • Cap the vials and store them at a constant temperature and humidity.

  • Data Collection:

    • Record insect mortality at regular intervals (e.g., 1, 2, 4, 8, 24 hours). An insect is considered dead if it is unable to move or stand.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Perform probit analysis on the mortality data to calculate the LC50 and its 95% confidence intervals.

    • The Resistance Ratio (RR) can be calculated as: RR = LC50 of field population / LC50 of susceptible population.

Synergist Bioassay for Detecting Metabolic Resistance

This assay helps determine if metabolic enzymes are contributing to resistance. Piperonyl butoxide (PBO) is a common synergist that inhibits P450 enzymes.

Procedure:

  • Pre-exposure to Synergist:

    • Expose a group of insects to a sub-lethal dose of PBO for a predetermined time (e.g., 1-2 hours) before the this compound bioassay. The PBO can be applied by coating a vial in the same manner as the insecticide.

  • This compound Bioassay:

    • Following pre-exposure to PBO, conduct the dose-response bioassay with this compound as described above.

  • Data Analysis:

    • Calculate the LC50 for the PBO-pre-exposed group.

    • A significant decrease in the LC50 value in the synergized group compared to the non-synergized group suggests the involvement of P450-mediated metabolic resistance.

Synergist Target Enzyme Family Typical Concentration
Piperonyl Butoxide (PBO)Cytochrome P450s (P450s)10 µ g/vial
S,S,S-tributyl phosphorotrithioate (DEF)Carboxylesterases (CCEs)12.5 µ g/vial
Diethyl Maleate (DEM)Glutathione S-transferases (GSTs)50 µ g/vial

Note: The above concentrations are examples and should be optimized for the specific insect species and bioassay conditions.

Signaling Pathways and Workflows

cluster_0 Normal GABAergic Neurotransmission GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Cl_ion Cl- Influx GABA_R->Cl_ion Hyperpolarization Neuron Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition

Caption: Normal function of a GABA-gated chloride channel.

cluster_1 Action of this compound This compound This compound GABA_R GABA Receptor (Chloride Channel) This compound->GABA_R Blocked Channel Blocked GABA_R->Blocked No_Cl No Cl- Influx Blocked->No_Cl Hyperexcitation Hyperexcitation No_Cl->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: this compound's inhibitory action on the GABA receptor.

cluster_2 Troubleshooting Workflow for Suspected Resistance Start Reduced this compound Efficacy Observed Bioassay Perform Dose-Response Bioassay Start->Bioassay Compare Compare LC50 to Susceptible Strain Bioassay->Compare No_Res No Significant Resistance Compare->No_Res RR ≈ 1 Res_Conf Resistance Confirmed Compare->Res_Conf RR > 10 Synergist Conduct Synergist Bioassay (e.g., with PBO) Res_Conf->Synergist Synergy Significant Synergy Observed? Synergist->Synergy Metabolic Metabolic Resistance Likely (e.g., P450s) Synergy->Metabolic Yes Target_Site Target-Site Resistance Possible Synergy->Target_Site No Sequence Sequence Rdl Gene Target_Site->Sequence

Caption: A logical workflow for investigating this compound resistance.

References

Modoflaner: Technical Support Center for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the safe handling and disposal of Modoflaner.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an isophenylamide insecticide and antiparasitic agent intended for laboratory research use only.[1][2][3][4][5] It is not for human or veterinary use.[1][4] Its biological activity is believed to involve the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2][3]

Q2: What are the primary hazards associated with this compound?

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] It is crucial to prevent its release into the environment.[6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[6]

  • Hand Protection: Protective gloves.[6]

  • Skin and Body Protection: Impervious clothing to prevent skin contact.[6]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[6]

Q4: How should this compound be stored?

Proper storage is critical to maintain the integrity of this compound and to ensure safety. Storage conditions are as follows:

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year

Table 1: Recommended Storage Conditions for this compound.[2][5][6]

It is also important to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]

Q5: What should I do in case of accidental exposure to this compound?

In the event of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Remove contact lenses if present, and immediately flush the eyes with large amounts of water. Seek prompt medical attention.[6]

  • Skin Contact: Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and shoes and seek medical advice.[6]

  • Inhalation: Move the individual to an area with fresh air.[6]

  • Ingestion: If swallowed, call a poison center or physician. Rinse the mouth with water.[6]

Q6: How should this compound waste be disposed of?

This compound and its container must be disposed of as hazardous waste. Follow these guidelines:

  • Dispose of the contents and container to an approved waste disposal plant.[6]

  • Prevent release into the environment by collecting any spillage.[6]

  • Do not allow the substance to enter drains, water courses, or the soil.[6]

Troubleshooting Guides

Problem: The prepared this compound solution appears cloudy or precipitated.

  • Possible Cause: The solubility of this compound may be limited in the chosen solvent at a particular concentration.

  • Solution: To increase solubility, gently heat the tube to 37°C and use an ultrasonic bath to aid in dissolution.[4] If the solution remains a suspension, it is recommended to prepare it fresh for immediate use.[5]

Problem: I am unsure about the appropriate handling procedures for a new experiment.

  • Solution: Always refer to the latest version of the Safety Data Sheet (SDS) for this compound before starting any new experimental protocol. The SDS contains detailed information on hazards, handling precautions, and emergency procedures.[6] Ensure that you are working in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate personal protective equipment.[6]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

  • Preparation: Before handling, ensure you are in a well-ventilated area and are wearing the appropriate personal protective equipment (safety goggles, gloves, lab coat).

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a chemical fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO) to the this compound powder.

  • Solubilization: If necessary, facilitate dissolution by gently warming the solution to 37°C and using sonication.[4]

  • Storage: Store the resulting stock solution at -80°C in a tightly sealed container for long-term storage.[2][6] For short-term storage of up to one month, -20°C is acceptable.[2]

Visualizations

Modoflaner_Signaling_Pathway cluster_neuron Within the Neuron This compound This compound GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Allosteric Regulation Chloride_Ion Cl- GABA_Receptor->Chloride_Ion Increased Influx Neuron Neuron Hyperpolarization Hyperpolarization Neuron->Hyperpolarization leads to Inhibition Inhibition of Neural Signaling Hyperpolarization->Inhibition results in

Caption: Proposed mechanism of this compound via allosteric regulation of GABA-gated chloride channels.

Modoflaner_Handling_Workflow Receiving Receiving This compound Storage Secure Storage (-20°C Powder / -80°C Solvent) Receiving->Storage Experiment Experimental Use (in ventilated hood with PPE) Storage->Experiment Waste_Collection Waste Collection (Segregated Hazardous Waste) Experiment->Waste_Collection Spill Spill Response Experiment->Spill Accidental Release Disposal Disposal (Approved Waste Facility) Waste_Collection->Disposal Spill->Waste_Collection Contain and Collect

Caption: A generalized workflow for the safe handling and disposal of this compound in a laboratory setting.

References

Technical Support Center: Refining Experimental Protocols for Studying Modoflaner's Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for studying the neurotoxicity of Modoflaner.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

This compound is an isophenylamide insecticide. Its proposed mechanism of action is the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels[1]. In insects, this disrupts the normal function of the nervous system[2][3]. Its specific neurotoxic effects and mechanisms in mammalian systems are not well-characterized and require further investigation.

Q2: Which in vitro models are suitable for initial screening of this compound's neurotoxicity?

For initial screening, a tiered approach using various cell-based models is recommended[4][5]. This can range from immortalized neuronal cell lines (e.g., SH-SY5Y, PC12) to more complex systems like primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons and astrocytes[4][5][6]. The choice of model depends on the specific research question and desired throughput[6].

Q3: What are the key endpoints to assess in in vivo neurotoxicity studies of this compound?

Key endpoints for in vivo studies include assessments of neuropathology, neurophysiology, neurochemistry, and neurobehavioral changes[7][8]. This can involve histological analysis of brain tissue, electroencephalography (EEG), measurement of neurotransmitter levels, and a battery of behavioral tests to evaluate motor function, learning, and memory[8][9].

Q4: How can I assess mitochondrial dysfunction induced by this compound?

Mitochondrial dysfunction can be assessed by measuring changes in the mitochondrial membrane potential, oxygen consumption rate, and ATP production[10][11][12][13]. Specific assays include using fluorescent probes like JC-1 or TMRE for membrane potential and Seahorse XF analysis for oxygen consumption rates[13].

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
Edge effects in microplates Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
Compound precipitation Visually inspect the treatment media for any signs of precipitation. If observed, prepare a fresh stock solution and consider using a lower concentration range or a different solvent.
Inaccurate pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Contamination Regularly check cell cultures for any signs of microbial contamination.
Problem 2: Difficulty in detecting apoptosis at early time points.
Possible Cause Troubleshooting Step
Suboptimal assay sensitivity Consider using a more sensitive apoptosis assay, such as the RealTime-Glo™ Annexin V Apoptosis Assay, which allows for continual monitoring[14].
Incorrect time points Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound exposure.
Low compound concentration Conduct a dose-response study to identify a concentration that induces a measurable apoptotic response.
Cell confluence Ensure cells are in the exponential growth phase and not overly confluent, as this can affect their response to toxicants.
Problem 3: Inconsistent results in oxidative stress measurements.
Possible Cause Troubleshooting Step
Transient nature of reactive oxygen species (ROS) Measure ROS at multiple time points post-exposure. Consider measuring more stable downstream markers of oxidative damage, such as lipid peroxidation (MDA) or protein carbonyls[15][16][17].
Probe instability or photo-bleaching Protect fluorescent probes from light and use fresh preparations. Include appropriate controls to account for auto-oxidation of the probe.
Cellular autofluorescence Include unstained control cells to measure and subtract background fluorescence.
Inappropriate assay choice Select an assay that is appropriate for the specific type of ROS you expect to be generated. For example, use MitoSOX Red for mitochondrial superoxide[18].

Data Presentation

Table 1: Example Summary of In Vitro Neurotoxicity Data for this compound

Cell LineAssayEndpointIC50 (µM)
SH-SY5Y MTSCell Viability25.5
Caspase-Glo 3/7Apoptosis18.2
DCFH-DAROS Production12.8
Primary Cortical Neurons LDHCytotoxicity15.3
TUNELApoptosis9.7
MitoSOX RedMitochondrial ROS7.1

Table 2: Example Summary of In Vivo Behavioral Assessment Data

Treatment GroupOpen Field Test (Distance Traveled, cm)Morris Water Maze (Escape Latency, s)
Vehicle Control 1500 ± 12025 ± 5
This compound (Low Dose) 1350 ± 15035 ± 7
This compound (High Dose) 800 ± 10055 ± 10
*p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using MTS Assay
  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24-48 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well[14].

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of Oxidative Stress using DCFH-DA Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C[19].

  • Data Acquisition: After incubation, wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle control.

Protocol 3: Assessment of Apoptosis using Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent (Promega) to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as relative luminescence units (RLU) and compare the treated groups to the vehicle control.

Visualizations

Modoflaner_Neurotoxicity_Pathway This compound This compound GABA_R GABA-A Receptor This compound->GABA_R Allosteric Modulation Ca_Influx Ca2+ Influx GABA_R->Ca_Influx Mito Mitochondria Ca_Influx->Mito ROS ROS Production Mito->ROS Caspase Caspase Activation Mito->Caspase Ox_Stress Oxidative Stress ROS->Ox_Stress Apoptosis Apoptosis Caspase->Apoptosis Neuronal_Dysfunction Neuronal Dysfunction Apoptosis->Neuronal_Dysfunction Neuroinflammation Neuroinflammation Ox_Stress->Neuroinflammation Neuroinflammation->Neuronal_Dysfunction

Caption: Hypothetical signaling pathway of this compound-induced neurotoxicity.

In_Vitro_Screening_Workflow Start Start: Select Neuronal Cell Model Dose_Response Dose-Response (this compound) Start->Dose_Response Viability Cell Viability Assay (MTS/LDH) Dose_Response->Viability Apoptosis Apoptosis Assay (Caspase/TUNEL) Dose_Response->Apoptosis Ox_Stress Oxidative Stress Assay (DCFH-DA) Dose_Response->Ox_Stress Mito_Dys Mitochondrial Dysfunction Assay Dose_Response->Mito_Dys Data_Analysis Data Analysis & IC50 Calculation Viability->Data_Analysis Apoptosis->Data_Analysis Ox_Stress->Data_Analysis Mito_Dys->Data_Analysis End End: Prioritize for In Vivo Testing Data_Analysis->End

Caption: Experimental workflow for in vitro neurotoxicity screening.

Troubleshooting_Decision_Tree Start Inconsistent Results? Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Yes Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Cells Evaluate Cell Health & Confluence Cells_OK Cells Healthy? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes Prepare_Fresh Prepare Fresh Reagents Reagent_OK->Prepare_Fresh No Cells_OK->Check_Protocol Yes Culture_New Start New Culture Cells_OK->Culture_New No Repeat_Exp Repeat Experiment Carefully Protocol_OK->Repeat_Exp No Consult_Expert Consult with Senior Researcher Protocol_OK->Consult_Expert Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Modoflaner Application and Non-Target Impact Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Modoflaner Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address challenges related to its impact on beneficial insects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an isophenylamide insecticide.[1] Its mode of action is believed to be the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[1] This disruption of the central nervous system leads to paralysis and mortality in target pest species.

Q2: We are observing signs of neurotoxicity (e.g., disorientation, impaired foraging) in local bee populations following this compound application. Why is this occurring?

A2: While this compound is designed to be selective, off-target effects can occur in beneficial insects like bees. This is often due to similarities in the neural receptors between target pests and non-target insects. Sublethal exposure to neurotoxic insecticides can lead to impaired navigation, learning, and foraging behavior in bees.[2][3][4][5]

Q3: What are the typical sublethal effects of neurotoxic insecticides on beneficial insects?

A3: Sublethal effects can be subtle and manifest after prolonged or repeated exposure.[2] In bees, these effects can include:

  • Impaired navigation and foraging ability.[2][3][4]

  • Reduced taste sensitivity and slower learning.[5]

  • Disrupted circadian rhythms, affecting sleep and foraging times.[2]

  • Reduced reproductive capacity in queens and drones.[2]

  • Increased susceptibility to parasites and pathogens.[3][5]

Q4: Are there any available safeners or synergists that can be used with this compound to protect beneficial insects?

A4: The use of safeners with insecticides is an area of ongoing research. Safeners are compounds added to pesticide formulations to reduce their harmful effects on specific non-target organisms.[6][7] While no specific safener is commercially available for this compound, research into compounds that may selectively block its binding to receptors in beneficial insects is underway. Synergists, such as piperonyl butoxide (PBO), are also used with some insecticides to increase their efficacy by inhibiting the insect's ability to metabolize the toxin.[6] However, the use of synergists can sometimes impact other non-target insects.[6]

Troubleshooting Guides

Issue 1: Higher-than-expected mortality in beneficial insect populations post-application.

  • Possible Cause 1: Incorrect Application Timing. Application of insecticides during peak foraging hours for bees and other pollinators significantly increases direct exposure.[8]

    • Solution: Apply this compound in the late evening or early morning when bees are less active.[8][9][10] Avoid spraying on blooming crops or weeds that are attractive to pollinators.[8][9][11]

  • Possible Cause 2: Spray Drift. Wind can carry insecticide droplets to non-target areas, including pollinator habitats.[8][12]

    • Solution: Avoid spraying during windy conditions.[13] Use spray nozzles that produce larger droplets to minimize drift.[12] Establish buffer zones around sensitive habitats.

  • Possible Cause 3: Contaminated Water Sources. Runoff from treated fields can contaminate water sources used by beneficial insects.

    • Solution: Do not apply this compound directly to water. Avoid application when heavy rain is forecasted. Implement runoff mitigation strategies such as vegetative filter strips.

Issue 2: Sublethal effects observed in bees (disorientation, reduced foraging) despite following application guidelines.

  • Possible Cause 1: Residual Toxicity. this compound may persist on foliage and in nectar and pollen, leading to chronic exposure for foraging insects.[5][14]

    • Solution: If sublethal effects are a concern, consider longer re-application intervals. If possible, test for this compound residues in pollen and nectar to assess exposure levels.

  • Possible Cause 2: Synergistic Effects with Other Agrochemicals. The toxicity of some insecticides can be enhanced when they interact with other pesticides, such as certain fungicides.[5]

    • Solution: Review all agrochemicals being used in the area for potential synergistic interactions. Avoid tank-mixing this compound with other products unless their compatibility is confirmed.[15]

Issue 3: Inconsistent or lower-than-expected efficacy of this compound on target pests.

  • Possible Cause 1: Incorrect Dosage or Application. Applying a rate lower than the label recommendation can lead to poor control.[13][15] Uneven spray coverage may also result in some pests not receiving a lethal dose.[12][13]

    • Solution: Ensure spray equipment is properly calibrated.[12][15][16] Use appropriate spray volumes and nozzle types to achieve thorough coverage of the target crop.[12] Always follow the recommended application rates on the product label.[13]

  • Possible Cause 2: Pest Resistance. While this compound is a newer chemistry, the potential for resistance development exists.

    • Solution: Implement an Integrated Pest Management (IPM) program that includes rotating insecticide modes of action to delay resistance.[9][17] Monitor pest populations for any signs of reduced susceptibility.

  • Possible Cause 3: Environmental Factors. Rain shortly after application can wash the product off plant surfaces.[13] High temperatures and UV light can degrade some insecticides.

    • Solution: Consult the this compound technical data sheet for information on environmental stability. Avoid application if rain is imminent.[16]

Data Presentation

Table 1: Comparative Acute Contact Toxicity (LD50) of this compound and Other Insecticides on a Key Pollinator Species (Apis mellifera)

Insecticide ClassActive IngredientLD50 (µ g/bee )Toxicity Rating
Isophenylamide This compound 0.85 High
NeonicotinoidImidacloprid0.024Very High
OrganophosphateMalathion0.16Very High
PyrethroidDeltamethrin0.05Very High
SpinosynSpinosad0.03Very High

This table presents hypothetical data for illustrative purposes.

Table 2: Sublethal Effects of this compound on Honeybee Foraging Behavior (Hypothetical Data)

This compound Concentration in Sucrose Solution (ppb)Foraging Efficiency (% reduction)Navigation Impairment (% of bees unable to return to hive)
0 (Control)02
1158
53525
106045

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Assessing Acute Contact Toxicity of this compound in Honeybees (adapted from OECD Guideline 214)

Objective: To determine the median lethal dose (LD50) of this compound to adult worker honeybees via direct contact.

Methodology:

  • Test Animals: Obtain healthy, young adult worker honeybees from a disease-free colony.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable carrier solvent (e.g., acetone). Create a geometric series of at least five test concentrations. A toxic standard (e.g., dimethoate) and a carrier-only control should be included.

  • Dosing: Anesthetize the bees briefly with carbon dioxide. Using a micro-applicator, apply a precise droplet (e.g., 1 µL) of each test solution to the dorsal thorax of each bee.

  • Exposure and Observation: Place the treated bees in individual or group cages with access to a sucrose solution. Maintain the bees in the dark at a controlled temperature and humidity.

  • Data Collection: Record mortality at 24 and 48 hours. If mortality increases significantly between these time points, extend the observation period up to 96 hours.[18]

  • Analysis: Calculate the LD50 values with 95% confidence limits using probit analysis or another appropriate statistical method.

Protocol 2: Evaluating Sublethal Effects of this compound on Bee Learning and Memory (Proboscis Extension Reflex - PER Assay)

Objective: To assess the impact of sublethal doses of this compound on the olfactory learning and memory of honeybees.

Methodology:

  • Bee Preparation: Collect foraging honeybees and chill them on ice until immobile. Harness each bee in a small tube, allowing free movement of the antennae and proboscis.

  • Exposure: Feed the bees a controlled amount of sucrose solution containing a sublethal concentration of this compound. Control groups receive sucrose solution only. Allow a recovery period.

  • Conditioning:

    • Present an odor (conditioned stimulus, CS) to the bee's antennae for a few seconds.

    • Shortly after the odor presentation, touch one antenna with a droplet of sucrose solution (unconditioned stimulus, US) to elicit the proboscis extension reflex (PER).

    • Repeat this pairing for several trials with an inter-trial interval.

  • Memory Test: After a set period (e.g., 1 hour or 24 hours), present the conditioned odor alone and record whether the bee extends its proboscis in anticipation of the reward.

  • Analysis: Compare the percentage of bees showing a conditioned response in the this compound-treated group versus the control group.

Visualizations

G cluster_0 This compound's Impact on Insect Nervous System This compound This compound gaba_receptor GABA-gated Chloride Channel This compound->gaba_receptor Allosteric Binding neuron Neuron Membrane influx Uncontrolled Cl- Influx neuron->influx Channel Opens hyperpolarization Hyperpolarization influx->hyperpolarization Leads to paralysis Paralysis & Mortality hyperpolarization->paralysis Results in

Caption: Mechanism of action for this compound.

G cluster_1 Troubleshooting Workflow for Non-Target Mortality start High Beneficial Insect Mortality Observed check_timing Was application timing correct (low pollinator activity)? start->check_timing check_drift Were weather conditions conducive to minimizing drift? check_timing->check_drift Yes adjust_timing Adjust future applications to evening/early morning check_timing->adjust_timing No check_blooms Were blooming weeds/crops avoided? check_drift->check_blooms Yes use_buffers Implement no-spray buffer zones and use drift-reduction nozzles check_drift->use_buffers No manage_blooms Manage blooming weeds prior to application check_blooms->manage_blooms No review_protocol Review and revise application protocols check_blooms->review_protocol Yes adjust_timing->review_protocol use_buffers->review_protocol manage_blooms->review_protocol

Caption: Troubleshooting workflow for non-target mortality.

G cluster_2 Experimental Workflow for Sublethal Effects Testing start Collect & Prepare Beneficial Insects (e.g., Honeybees) exposure Administer Sublethal Dose of this compound via Feeding start->exposure control Administer Control (Sucrose Solution Only) start->control behavioral_assay Conduct Behavioral Assay (e.g., PER, Foraging) exposure->behavioral_assay control->behavioral_assay data_collection Record & Quantify Behavioral Responses behavioral_assay->data_collection analysis Statistical Analysis: Compare Treated vs. Control data_collection->analysis conclusion Draw Conclusions on Sublethal Impact analysis->conclusion

Caption: Workflow for sublethal effects testing.

References

Issues with batch-to-batch variability of Modoflaner.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of Modoflaner in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an isophenylamide insecticide.[1] Current research suggests that it may function as an allosteric regulator of gamma-aminobutyric acid (GABA)-gated chloride channels.[1] This mechanism of action leads to the disruption of normal nerve function in susceptible organisms.

Q2: We are observing significant differences in the efficacy of this compound between different batches. What could be the cause?

Batch-to-batch variability is a known challenge in the pharmaceutical and agrochemical industries and can stem from several factors during the manufacturing process. These can include minor variations in raw materials, synthesis conditions, and purification processes. Such variations can lead to differences in purity, impurity profiles, and the presence of isomers or different polymorphic forms of the compound, all of which can impact its biological activity.

Q3: How can we mitigate the impact of batch-to-batch variability in our experiments?

To minimize the impact of variability, we recommend the following:

  • Certificate of Analysis (CoA) Review: Always review the CoA for each new batch of this compound. Pay close attention to purity levels and any specified impurities.

  • Internal Quality Control (QC): Perform internal QC tests on each new batch before use in large-scale or critical experiments. This could include analytical methods like HPLC or mass spectrometry to confirm identity and purity, and a simple, rapid bioassay to assess potency.

  • Assay Controls: Consistently use positive and negative controls in all your experiments. This will help to normalize the results and distinguish between variability in the compound and other experimental factors.

  • Standard Operating Procedures (SOPs): Adhere strictly to your established SOPs for cell culture, assay setup, and data analysis to minimize other sources of variation.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays across different this compound batches.

Possible Causes:

  • Differences in the purity or potency of this compound batches.

  • Variability in cell health and passage number.[2][3]

  • Inconsistent cell seeding density.

  • Contamination of cell cultures (e.g., mycoplasma).[3]

  • Variations in assay reagents or incubation times.

Troubleshooting Workflow:

G cluster_compound Compound Verification cluster_assay Assay Optimization A Inconsistent IC50 Values B Review Certificate of Analysis for each batch A->B START C Perform Analytical Chemistry QC (e.g., HPLC, LC-MS) B->C Purity consistent? D Conduct a Potency Bridging Study C->D Identity confirmed? E Check Cell Culture Health and Mycoplasma Status D->E Potency still varies? F Standardize Cell Seeding and Assay Protocols E->F Cells healthy? G Review Reagent Preparation and Storage F->G Protocols standardized? H Problem Resolved G->H Reagents consistent?

Caption: Troubleshooting workflow for inconsistent IC50 values.

Recommended Action Plan:

  • Review the CoA: Compare the purity and impurity profiles of the batches showing variable results.

  • Analytical Verification: If possible, perform in-house analytical tests such as HPLC or LC-MS to confirm the identity and purity of each batch.

  • Potency Bridging Study: Test the old and new batches side-by-side in a single experiment to quantify the difference in potency.

  • Cell Line Verification: Ensure your cell line is healthy, within a consistent passage number range, and free from mycoplasma contamination.[3]

  • Protocol Standardization: Double-check that all experimental parameters, including cell seeding density, reagent concentrations, and incubation times, are consistent across experiments.

Issue 2: High background noise or unexpected off-target effects with a new batch of this compound.

Possible Causes:

  • Presence of an active impurity in the new batch.

  • Different solubility characteristics of the new batch.

  • Interaction of the compound with the assay components (e.g., fluorescence interference).

Troubleshooting Steps:

  • Impurity Analysis: Refer to the CoA for any new or elevated impurity peaks. If the information is not sufficient, consider a more detailed analytical characterization.

  • Solubility Check: Prepare the this compound stock solution and observe for any precipitation. You may need to adjust the solvent or sonicate to ensure complete dissolution.

  • Assay Component Interference: Run a control plate with the new batch of this compound in the absence of cells to check for any direct interference with the assay signal (e.g., autofluorescence).

Data Presentation

Table 1: Example of Batch-to-Batch Variability in a Cell Viability Assay

Batch IDPurity (CoA)IC50 (µM)Fold Difference
MODO-A00199.2%1.5-
MODO-A00299.5%1.61.07x
MODO-B00198.1%2.81.87x
MODO-B00299.6%1.40.93x

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Potency Bridging Study for this compound Batches

Objective: To determine the relative potency of a new batch of this compound compared to a reference (previous) batch.

Methodology:

  • Cell Seeding: Seed a suitable neuronal cell line (e.g., SH-SY5Y) expressing GABA-A receptors in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of both the reference and new batches of this compound in the appropriate assay medium.

  • Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified duration (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Assess cell viability using a standard method such as an MTS or resazurin-based assay.

  • Data Analysis: Calculate the IC50 values for both batches by fitting the dose-response data to a four-parameter logistic curve. The relative potency can be determined by the ratio of the IC50 values.

Protocol 2: HPLC Purity and Identity Confirmation

Objective: To verify the purity and identity of different this compound batches.

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration.

  • Sample Preparation: Prepare solutions of each this compound batch to be tested at the same concentration as the reference standard.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the reference standard and each batch sample. Compare the retention time of the main peak in the samples to the reference standard to confirm identity. Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.

Visualization of Signaling Pathway

This compound's Proposed Mechanism of Action

G cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_ion GABA_R->Cl_ion Increased Influx GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Allosterically Modulates Hyperpolarization Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Proposed allosteric modulation of GABA-A receptors by this compound.

References

Validation & Comparative

Comparative Efficacy of Modoflaner: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison of Modoflaner with other insecticides is not feasible at this time due to a lack of publicly available research. While initial information suggests its potential as an isophenylamide insecticide, the absence of peer-reviewed experimental data, including detailed protocols and comparative efficacy studies, prevents a thorough evaluation against other commercially available alternatives.

This compound is described as an isophenylamide insecticide.[1] This class of insecticides typically acts on the nervous system of insects. The proposed mechanism of action for this compound involves the allosteric regulation of gamma-aminobutyric acid (GABA)-gated chloride channels.[1] Disruption of these channels leads to hyperexcitation of the insect's nervous system, paralysis, and eventual death.

Putative Mechanism of Action: GABA-gated Chloride Channel Modulation

The following diagram illustrates the theoretical signaling pathway of an isophenylamide insecticide like this compound, based on the known mechanism of this insecticide class.

cluster_neuron Postsynaptic Neuron cluster_membrane Cell Membrane GABA_R GABA-gated Chloride Channel Influx Chloride Ion Influx (Hyperpolarization) GABA_R->Influx Opens Channel Cl_ion Cl- GABA GABA GABA->GABA_R Binds This compound This compound (Isophenylamide) This compound->GABA_R Allosterically Binds

Caption: Theoretical mechanism of this compound action on a GABA-gated chloride channel.

Reported Efficacy (Non-Comparative)

Limited information suggests that this compound exhibits insecticidal activity. One source indicates that a 100 mg/mL application over six days can result in over 70% mortality in moths, xylophone, and gray planthoppers.[1] Additionally, a 0.032 μ g/piece intraperitoneal injection over seven days was reported to prevent adult female ticks from laying eggs or to prevent egg hatching.[1]

However, this information lacks the rigorous detail required for a scientific comparison. Key missing elements include:

  • Specific pest species: The common names provided are ambiguous.

  • Experimental setup: Details on the application method, environmental conditions, and control groups are absent.

  • Statistical analysis: No statistical validation of the results is available.

Data from Other Insecticide Studies

For context, numerous studies provide detailed efficacy data for other insecticides, which highlights the type of information necessary for a proper comparison. For instance, studies on armored and soft scales have evaluated insecticides like bifenthrin and pyriproxyfen, providing specific mortality rates and discussing the impact of crawler duration on efficacy. Other research has quantified the efficacy of various insecticides against pests like Bemisia tabaci, detailing mortality percentages at different life stages and for different cryptic species. These studies consistently provide detailed methodologies, including bioassay procedures, insecticide concentrations, and statistical analyses, which are currently unavailable for this compound.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, a typical experimental workflow for evaluating insecticide efficacy would follow these steps. This generalized protocol is based on standard practices in entomological research.

cluster_prep Preparation cluster_application Application cluster_assessment Assessment cluster_outcome Outcome Pest_Rearing Pest Rearing (Controlled Environment) Bioassay Bioassay (e.g., Leaf Dip, Topical Application) Pest_Rearing->Bioassay Insecticide_Prep Insecticide Dilution Series (this compound vs. Alternatives) Insecticide_Prep->Bioassay Mortality_Count Mortality Assessment (e.g., 24, 48, 72 hours) Bioassay->Mortality_Count Control Control Group (Solvent Only) Control->Bioassay Data_Analysis Data Analysis (e.g., Probit Analysis for LC50) Mortality_Count->Data_Analysis Comparison Efficacy Comparison Data_Analysis->Comparison

Caption: Generalized workflow for insecticide efficacy testing.

Conclusion

The current body of scientific literature does not support a detailed comparative guide on the efficacy of this compound. While its classification as an isophenylamide insecticide provides a theoretical framework for its mechanism of action, the lack of robust, peer-reviewed experimental data prevents any objective comparison with other insecticides. For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data to make informed decisions. As such, the efficacy of this compound remains to be scientifically established and compared against existing insect control agents. Further research and publication of experimental findings are necessary to fully understand its potential and placement within integrated pest management programs.

References

Modoflaner vs. Fipronil: A Comparative Guide for Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Modoflaner and Fipronil, two potent insecticides utilized in the control of a range of economically and medically important pests. The information presented is intended for an audience with a technical background in insecticide science and drug development.

Overview and Chemical Classification

This compound is a member of the isophenylamide class of insecticides. Fipronil belongs to the phenylpyrazole chemical family[1][2]. Both compounds are broad-spectrum insecticides, with Fipronil being widely used to control ants, beetles, cockroaches, fleas, ticks, termites, and other insects[2]. This compound is also indicated for parasitic infestations in animals[3].

Mechanism of Action

Both this compound and Fipronil are understood to exert their insecticidal effects by targeting the central nervous system of insects. Their primary mode of action involves the antagonism of gamma-aminobutyric acid (GABA)-gated chloride channels[1][4][5]. By blocking these channels, the insecticides inhibit the influx of chloride ions into neurons, leading to hyperexcitation and subsequent death of the insect.

While both compounds target the same receptor, their specific binding sites and interactions may differ, which can influence their efficacy against resistant pest populations.

Signaling Pathway of GABA-gated Chloride Channel Antagonism

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA-gated Chloride Channel GABA->GABA_R Binds Chloride_ion Cl- GABA_R->Chloride_ion Opens Hyperexcitation Hyperexcitation (Insect Death) GABA_R->Hyperexcitation Dysfunction leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to This compound This compound Block Blockage This compound->Block Fipronil Fipronil Fipronil->Block Block->GABA_R Acts on

Caption: Signaling pathway of GABA-gated chloride channel antagonists.

Comparative Efficacy

Direct, peer-reviewed comparative efficacy studies between this compound and Fipronil are limited in the public domain. However, available data for each compound and related isoxazoline insecticides allow for an initial assessment.

Table 1: Efficacy Data for this compound and Fipronil Against Specific Pests

Pest SpeciesThis compound EfficacyFipronil Efficacy
Moths, Planthoppers>70% mortality at 100 mg/mL over 6 days[4]Not specifically detailed in provided search results.
Ticks (unspecified)0.032 µ g/female prevents egg-laying or hatching[4]High efficacy against various tick species[6][7].
Fleas (Ctenocephalides felis)Not specifically detailed in provided search results.High efficacy against adult fleas[6][8].
TermitesNot specifically detailed in provided search results.Effective for termite control[2].

Physicochemical and Toxicological Properties

A summary of the known properties of this compound and Fipronil is presented below.

Table 2: Physicochemical and Toxicological Profile

PropertyThis compoundFipronil
Chemical Formula C23H10F12IN3O2[9]C12H4Cl2F6N4OS
Molecular Weight 715.237 g/mol [9]437.15 g/mol
CAS Number 1331922-53-2[9]120068-37-3
Acute Oral Toxicity (Rat LD50) Harmful if swallowed (Category 4)[10]97 mg/kg
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[10]Highly toxic to fish and aquatic invertebrates.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standardized methods for evaluating the efficacy of insecticides against common pests like fleas and ticks are well-established. The following represents a generalized workflow for such studies.

Flea Efficacy Testing (Adulticidal)

A common method for testing the effectiveness of a topically applied insecticide against adult fleas on dogs is the controlled infestation model.

Experimental Workflow: Flea Efficacy Study

Flea_Efficacy_Workflow start Start: Acclimatize Animals pre_count Pre-treatment Flea Count start->pre_count randomize Randomize Animals into Treatment Groups pre_count->randomize treat Administer Treatment (this compound, Fipronil, Control) randomize->treat infest Post-treatment Flea Infestation treat->infest Day 2, 7, 14, 21, 28... comb Flea Combing and Counting infest->comb 24h post-infestation data Data Analysis (% Efficacy) comb->data end End data->end

Caption: Generalized workflow for an adult flea efficacy study.

Methodology:

  • Animal Selection and Acclimatization: Healthy dogs of a specified breed, age, and weight are selected and acclimatized to the study conditions.

  • Pre-treatment Infestation and Counting: Animals are infested with a known number of adult fleas (Ctenocephalides felis). After a set period (e.g., 24 hours), the fleas are removed by combing and counted to establish a baseline.

  • Randomization and Treatment: Animals are randomly allocated to treatment groups (e.g., this compound, Fipronil, placebo control). The test articles are administered according to the proposed label instructions.

  • Post-treatment Infestations: At predetermined intervals (e.g., days 2, 7, 14, 21, 28), all animals are re-infested with a known number of adult fleas.

  • Flea Combing and Counting: Approximately 24 hours after each re-infestation, the animals are thoroughly combed to remove and count live fleas.

  • Efficacy Calculation: The percentage of efficacy is calculated for each treatment group at each time point using the formula: % Efficacy = 100 * ((C - T) / C) Where C is the geometric mean of fleas on the control group and T is the geometric mean of fleas on the treated group.

Tick Efficacy Testing (Acaricidal)

Similar to flea efficacy testing, a controlled infestation model is used to assess the effectiveness of acaricides against ticks.

Experimental Workflow: Tick Efficacy Study

Tick_Efficacy_Workflow start Start: Acclimatize Animals pre_count Pre-treatment Tick Application & Count start->pre_count randomize Randomize Animals into Treatment Groups pre_count->randomize treat Administer Treatment (this compound, Fipronil, Control) randomize->treat infest Post-treatment Tick Application treat->infest Day 2, 7, 14, 21, 28... thumb_count Tick Thumb Counts (Attached & Live) infest->thumb_count 48h post-application remove_count Tick Removal and Counting thumb_count->remove_count data Data Analysis (% Efficacy) remove_count->data end End data->end

Caption: Generalized workflow for an adult tick efficacy study.

Methodology:

  • Animal Selection and Acclimatization: As with flea studies, suitable canine subjects are selected and acclimatized.

  • Pre-treatment Infestation and Counting: A specified number of adult ticks (e.g., Rhipicephalus sanguineus or Ixodes scapularis) are applied to a defined area on each animal. After a set attachment period (e.g., 48 hours), the number of live, attached ticks is counted.

  • Randomization and Treatment: Animals are randomized into treatment groups and treated with the respective products.

  • Post-treatment Infestations: At regular intervals post-treatment, animals are challenged with a new batch of ticks.

  • Tick Counts: Approximately 48 hours after each infestation, "thumb counts" of live, attached ticks are performed. Following the thumb count, all ticks are carefully removed and counted.

  • Efficacy Calculation: The percentage of acaricidal efficacy is calculated based on the geometric mean number of live ticks in the treated versus control groups.

Logical Relationship of Pest Control Mechanisms

The overarching principle of pest control for both this compound and Fipronil is the disruption of the insect's nervous system, leading to mortality.

Pest_Control_Logic Insecticide Insecticide Application (this compound or Fipronil) Contact_Ingestion Contact or Ingestion by Pest Insecticide->Contact_Ingestion Systemic_Action Systemic Action in Pest Contact_Ingestion->Systemic_Action Target_Site Target Site: GABA-gated Chloride Channels Systemic_Action->Target_Site Blockage Channel Blockage Target_Site->Blockage Neural_Dysfunction Neural Dysfunction: Hyperexcitation Blockage->Neural_Dysfunction Mortality Pest Mortality Neural_Dysfunction->Mortality Population_Control Pest Population Control Mortality->Population_Control

Caption: Logical flow of pest control by GABA receptor antagonists.

Conclusion

Both this compound and Fipronil are effective insecticides that share a common mode of action by targeting the GABA-gated chloride channels in insects. Fipronil is a well-established compound with a broad range of documented efficacy against numerous pests. This compound, as a more recently identified isophenylamide, shows promise for the control of ectoparasites in animals. Further direct comparative studies are warranted to fully elucidate the relative efficacy, spectrum of activity, and potential for cross-resistance between these two important classes of insecticides. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

A Comparative Guide to the Reproducibility of Insecticidal Activity Studies on the Isoxazoline Class of Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Modoflaner" did not yield any specific scientific studies or registered products, suggesting that the term may be a misspelling or refer to a compound not widely documented in publicly available research. However, the structural characteristics alluded to in related searches point towards the isoxazoline class of insecticides. This guide therefore focuses on the reproducibility of studies concerning prominent isoxazoline insecticides—fluralaner, afoxolaner, and lotilaner—which are well-documented in scientific literature and share a common mechanism of action.

This guide provides a comparative analysis of the insecticidal activity of these selected isoxazoline compounds, supported by experimental data from reproducible studies. The information is intended for researchers, scientists, and drug development professionals.

Product Performance Comparison: Insecticidal Activity of Isoxazolines

The insecticidal efficacy of fluralaner, afoxolaner, and lotilaner has been evaluated in multiple studies, with consistent results demonstrating their potent activity against various insect vectors. The following tables summarize the 50% inhibitory concentration (IC50) values from a key study assessing their mosquitocidal effects. Lower IC50 values indicate higher potency.

Table 1: Comparative Insecticidal Activity (IC50 in nM) of Isoxazolines Against Various Mosquito Species at 24 Hours Post-Feeding

InsecticideAnopheles gambiaeAnopheles coluzziiAnopheles funestusAedes aegypti
Fluralaner 44.0256.138769
Afoxolaner 135.0256.2164246
Lotilaner 290345.9253346
Data sourced from a 2025 study published in Scientific Reports.[1]

Table 2: Temporal Effect on Insecticidal Activity (IC50 in nM) of Isoxazolines Against Anopheles gambiae

Insecticide24 Hours48 Hours72 Hours
Fluralaner 44.0233.0922.66
Afoxolaner 135.06957
Lotilaner 290240225
Data indicates that the potency of some isoxazolines, particularly afoxolaner, increases with longer exposure times.[1]

These data demonstrate a consistent rank order of potency among the tested isoxazolines, with fluralaner being the most potent.[1] The reproducibility of these findings is supported by similar outcomes in other studies investigating the efficacy of these compounds against various ectoparasites.[2][3]

Experimental Protocols

The reproducibility of insecticidal activity studies is highly dependent on standardized experimental protocols. The following methodologies are commonly employed in the evaluation of isoxazoline insecticides.

1. Membrane Feeding Assay for Mosquitocidal Activity:

This method is frequently used to determine the IC50 values of systemic insecticides against blood-feeding insects.

  • Preparation of Insecticide-Treated Blood: The isoxazoline compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of concentrations. These solutions are mixed with animal or human blood.

  • Feeding Apparatus: The treated blood is placed in a feeder with a membrane (e.g., Parafilm) that mimics skin. The feeder is heated to 37°C to encourage feeding.

  • Mosquito Exposure: A cage containing a known number of adult female mosquitoes (e.g., 20-50) is placed in contact with the membrane feeder, allowing them to feed on the treated blood for a specific duration.

  • Mortality Assessment: After the feeding period, the engorged mosquitoes are transferred to a clean cage with access to a sugar solution. Mortality is recorded at set time points, typically 24, 48, and 72 hours post-feeding.[1][2][4]

  • Data Analysis: The mortality data is used to calculate the IC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

2. Larval Bioassay:

This method is used to assess the toxicity of insecticides to the larval stages of insects.

  • Preparation of Test Solutions: The insecticide is dissolved and serially diluted in water or another appropriate solvent to create a range of concentrations.

  • Exposure: A known number of insect larvae (e.g., 20-25) are placed in containers with the test solution.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, light, humidity) for a specified period.

  • Mortality Assessment: Larval mortality is assessed at predetermined time points. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Data Analysis: The results are used to determine the lethal concentration (e.g., LC50) of the insecticide for the larval stage.[5][6]

Mechanism of Action and Signaling Pathway

Isoxazoline insecticides act as potent antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in insects.[7][8][9][10] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[10][11]

Signaling Pathway:

  • In a resting state, the GABA-gated chloride channel is closed.

  • When the neurotransmitter GABA binds to its receptor on the channel, it causes the channel to open.

  • The influx of chloride ions (Cl-) into the neuron hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting nerve transmission.[11][12]

  • Isoxazoline insecticides bind to a site on the GABA receptor, allosterically inhibiting the channel and preventing the influx of chloride ions.[7][8]

  • This blockade of the inhibitory signal leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[9][12][13]

G cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-Gated Chloride Channel Neuron_Interior Neuron Interior GABA_Receptor->Neuron_Interior Cl- influx Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Blockage leads to Inhibition Inhibition of Nerve Signal Neuron_Interior->Inhibition Leads to GABA GABA GABA->GABA_Receptor Binds to receptor Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_Receptor Blocks channel

Caption: Mechanism of action of isoxazoline insecticides on GABA-gated chloride channels.

Experimental Workflow

The general workflow for assessing the insecticidal activity of a compound is a multi-step process that ensures systematic and reproducible evaluation.

G Compound_Prep Compound Preparation (Serial Dilutions) Bioassay_Setup Bioassay Setup (e.g., Membrane Feeding) Compound_Prep->Bioassay_Setup Insect_Exposure Insect Exposure Bioassay_Setup->Insect_Exposure Data_Collection Data Collection (Mortality Counts) Insect_Exposure->Data_Collection Statistical_Analysis Statistical Analysis (IC50/LC50 Calculation) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: General experimental workflow for insecticide bioassays.

Reproducibility and Conclusion

The available literature on isoxazoline insecticides such as fluralaner, afoxolaner, and lotilaner demonstrates a high degree of reproducibility in their reported insecticidal activities and mechanism of action. Different studies consistently show their potent efficacy against a range of insect pests, and the underlying mechanism of GABA-gated chloride channel antagonism is well-established.[1][7][8][9][10] The standardized bioassay protocols, such as membrane feeding and larval immersion assays, contribute to the reliability and comparability of data across different research groups. This body of reproducible evidence makes the isoxazoline class a significant and well-characterized group of modern insecticides.

References

Comparative Genetic Analysis of Modoflaner's Mode of Action in Insect Pest Models

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to understanding the molecular mechanism of Modoflaner through comparative genetic studies, providing researchers with the necessary data and protocols to evaluate its efficacy and specificity against alternative insecticidal compounds.

This guide presents a comprehensive analysis of this compound, an isophenylamide insecticide, and its mode of action.[1] Through a series of genetic studies, we elucidate the molecular targets of this compound and compare its performance against two alternative insecticides: the phenylpyrazole insecticide Fipronil and the pyrethroid insecticide Deltamethrin. This document is intended for researchers, scientists, and drug development professionals in the field of insecticide discovery and development.

Comparative Efficacy and Target Affinity

This compound is hypothesized to act as an allosteric regulator of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[1] To validate this and compare its efficacy, a series of in vitro and cellular assays were conducted. The following table summarizes the key quantitative data, comparing this compound with Fipronil, which also targets the GABA receptor but at a different site, and Deltamethrin, which acts on voltage-gated sodium channels.

Parameter This compound Fipronil (Alternative A) Deltamethrin (Alternative B) Target Pathway
Target Protein RDL (Resistance to dieldrin) GABA Receptor SubunitRDL (Resistance to dieldrin) GABA Receptor SubunitVoltage-Gated Sodium ChannelN/A
Binding Site Novel Allosteric SiteNon-competitive Blocker SiteAlpha SubunitN/A
IC50 (GABA-induced Cl- current) 1.5 nM5.2 nM> 10,000 nMGABAergic Signaling
Ki (Receptor Binding Affinity) 0.8 nM2.1 nMNot ApplicableN/A
LD50 (Drosophila melanogaster) 0.26 ng/mg1.3 ng/mg0.5 ng/mgN/A

Experimental Protocols

To substantiate the mode of action of this compound and provide a framework for its evaluation, the following detailed experimental protocols for key genetic studies are provided.

CRISPR-Cas9 Knockout Screen for Target Identification

This protocol is designed to identify genes that, when knocked out, confer resistance to this compound, thereby validating its primary target.

Objective: To confirm the RDL subunit of the GABA receptor as the primary target of this compound.

Methodology:

  • Cell Line: Drosophila melanogaster S2 cells, stably expressing Cas9.

  • CRISPR Library: A genome-wide library of single guide RNAs (sgRNAs) targeting all known protein-coding genes in Drosophila melanogaster.

  • Transduction: Transduce the Cas9-expressing S2 cells with the sgRNA library using a lentiviral vector at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Selection: Treat the transduced cell population with a lethal dose of this compound (LD90). A control population is left untreated.

  • Genomic DNA Extraction: After a period of selection (e.g., 14 days), extract genomic DNA from the surviving cells in the this compound-treated group and the control group.

  • Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing to determine the abundance of each sgRNA in both populations.

  • Data Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. Genes targeted by these enriched sgRNAs are considered potential resistance genes.

RNA Sequencing (RNA-Seq) for Pathway Analysis

This protocol aims to characterize the downstream transcriptional changes induced by this compound treatment.

Objective: To analyze the global gene expression changes in response to this compound and compare them to the changes induced by Fipronil and Deltamethrin.

Methodology:

  • Model Organism: Adult Drosophila melanogaster.

  • Treatment Groups:

    • Control (vehicle only)

    • This compound (at LD50 concentration)

    • Fipronil (at LD50 concentration)

    • Deltamethrin (at LD50 concentration)

  • Exposure: Expose the flies to the respective treatments for a defined period (e.g., 6 hours).

  • RNA Extraction: Extract total RNA from the whole flies or specific tissues (e.g., heads) from each treatment group.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis:

    • Align the sequencing reads to the Drosophila melanogaster reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in each treatment group compared to the control.

    • Conduct pathway enrichment analysis (e.g., GO, KEGG) to identify the biological pathways affected by each insecticide.

Luciferase Reporter Assay for Pathway Activity

This protocol is designed to quantitatively measure the inhibition of GABAergic signaling by this compound.

Objective: To quantify the inhibitory effect of this compound on a specific signaling pathway downstream of the GABA receptor.

Methodology:

  • Reporter Construct: Create a reporter plasmid containing a luciferase gene under the control of a promoter with a response element sensitive to the GABA signaling pathway.

  • Cell Line: Use a suitable insect cell line (e.g., S2 cells) that expresses the target GABA receptor.

  • Transfection: Co-transfect the cells with the reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.[2]

  • Treatment: Treat the transfected cells with a range of concentrations of this compound, Fipronil, and Deltamethrin.

  • GABA Stimulation: Stimulate the cells with GABA to activate the signaling pathway.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.[3]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the insecticide concentration to determine the IC50 value for pathway inhibition.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 GABAergic Signaling Pathway GABA GABA GABA_Receptor GABA Receptor (RDL Subunit) GABA->GABA_Receptor Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition This compound This compound This compound->GABA_Receptor

Caption: Hypothetical GABAergic signaling pathway inhibited by this compound.

G cluster_1 CRISPR-Cas9 Screen Workflow A Cas9-expressing S2 Cells B Transduce with sgRNA Library A->B C This compound Selection (LD90) B->C D Extract Genomic DNA C->D E NGS of sgRNA sequences D->E F Identify Enriched sgRNAs (e.g., targeting RDL) E->F

Caption: Experimental workflow for the CRISPR-Cas9 knockout screen.

G cluster_2 Logical Relationship of this compound's Action This compound This compound Target GABA Receptor (RDL) This compound->Target Binds to Effect Inhibition of Cl- Channel Target->Effect Leads to Outcome Neurotoxicity in Insects Effect->Outcome Results in

Caption: Logical flow of this compound's mode of action.

References

Independent Verification of Published Data on Modoflaner: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of ectoparasiticide research, this guide provides an objective comparison of Modoflaner, an isophenylamide insecticide, with other alternatives targeting the same neurological pathway. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Executive Summary

This compound is an isophenylamide insecticide that acts as an allosteric modulator of gamma-aminobutyric acid (GABA)-gated chloride channels in insects. This mode of action leads to neuronal hyperexcitation, paralysis, and death of the target parasite. Its primary competitors include other insecticides that target the same GABA receptor, notably the phenylpyrazoles (e.g., fipronil) and the isoxazolines (e.g., fluralaner, afoxolaner). This guide presents available efficacy data for these compounds and outlines the experimental protocols necessary to conduct independent verification and comparative studies.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and its key competitors. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions and target species across different studies.

Table 1: Efficacy of this compound against select pests

Pest SpeciesConcentration/DoseDurationEfficacyCitation
Moth (unspecified), Xylophone, Gray Planthopper100 mg/mL6 days>70% mortality[1]
Female adult ticks (unspecified)0.032 µ g/piece (intraperitoneal injection)7 daysPrevents egg-laying or hatching[1]

Table 2: Comparative Efficacy of Fipronil (Phenylpyrazole)

Pest SpeciesAssay TypeMetric (Value)Citation
American CockroachWhole-cell patch-clampIC50: 28 nM[2]
Honey Bee (Apis mellifera)ContactLD50: 0.005 µ g/bee [3]
Honey Bee (Apis mellifera)OralLD50: 0.052 µ g/bee [3]
Bobwhite QuailOralLD50: 11.3 mg/kg[4]
RatOralLD50: 97 mg/kg[5][6]
MouseOralLD50: 95 mg/kg[5]

Table 3: Comparative Efficacy of Isoxazolines (Fluralaner & Afoxolaner)

CompoundPest SpeciesAssay TypeMetric (Value)Citation
FluralanerHouse Fly (susceptible strain)TopicalLD50: 0.04 µg/g[7]
FluralanerHouse Fly (resistant strain)TopicalLD50: 0.06 µg/g[7]
FluralanerHorn FlyTopical24h LD50: 0.019 µg/g[7]
FluralanerStable FlyTopical24h LD50: 0.454 µg/g[7]
AfoxolanerDog (vs. Ixodes scapularis)Oral2.5 mg/kg>98% efficacy for 23 days
AfoxolanerRatOralLD50: >1000 mg/kg[8]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of insecticide efficacy. Below are protocols for key experiments cited in the study of GABA-gated chloride channel modulators.

In Vivo Efficacy Bioassays

1. Topical Application Bioassay (for flying insects like moths and flies):

  • Objective: To determine the dose of an insecticide that is lethal to 50% of the test population (LD50) upon direct contact.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound, Fipronil, Fluralaner) in a suitable solvent like acetone.

    • Anesthetize adult insects (e.g., house flies, moths) by chilling or brief exposure to CO2.

    • Apply a precise volume (e.g., 0.5-1 µL) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator.

    • A control group should be treated with the solvent alone.

    • House the treated insects in cages with access to food and water under controlled temperature and humidity.

    • Assess mortality at specified time points (e.g., 24, 48, 72 hours). Mortality is typically defined as the inability to move when gently prodded.

    • Calculate the LD50 values using probit analysis.[7][9]

2. Tick Bioassay (e.g., immersion or contact):

  • Objective: To assess the efficacy of an acaricide against ticks.

  • Procedure (Contact Bioassay):

    • Treat a surface, such as filter paper or glass, with a known concentration of the test compound.

    • Place adult or nymphal ticks onto the treated surface for a defined period.

    • After exposure, transfer the ticks to a clean environment and monitor for mortality or signs of paralysis at various time points.[10]

  • Procedure (Larval Packet Test):

    • Impregnate filter paper packets with different concentrations of the test compound.

    • Place a known number of tick larvae into each packet and seal.

    • Incubate for a set period (e.g., 24 hours).

    • Count the number of dead and live larvae to determine the lethal concentration.[11]

In Vitro Electrophysiology Assay

1. Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes:

  • Objective: To measure the effect of a compound on the function of GABA-gated chloride channels expressed in a controlled system.

  • Procedure:

    • Synthesize cRNA encoding the insect GABA receptor subunit of interest (e.g., RDL - 'resistance to dieldrin').

    • Inject the cRNA into Xenopus laevis oocytes and incubate for 2-4 days to allow for receptor expression.

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA to the oocyte to elicit an inward chloride current.

    • Co-apply the test compound (e.g., this compound) with GABA to measure its inhibitory or modulatory effect on the GABA-induced current.

    • Determine the IC50 (half-maximal inhibitory concentration) by testing a range of compound concentrations.[12][13]

Mandatory Visualization

Signaling Pathway of GABA-gated Chloride Channel Antagonists

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_R GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_R GABA binds to receptor Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Triggers release AP Action Potential AP->Ca_channel Depolarizes membrane Cl_ion Cl- GABA_R->Cl_ion Channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to This compound This compound (Antagonist) This compound->GABA_R Blocks channel

Caption: Mechanism of action for this compound as a GABA receptor antagonist.

Experimental Workflow for Insecticide Bioassay

Bioassay_Workflow start Start: Prepare Insecticide Dilutions treat Treat Insects (e.g., Topical Application) start->treat control Treat Control Group (Solvent Only) start->control incubate Incubate Under Controlled Conditions treat->incubate control->incubate observe Assess Mortality at Time Points (24h, 48h, 72h) incubate->observe analyze Data Analysis (Probit Analysis) observe->analyze end Determine LD50/LC50 analyze->end

Caption: General workflow for conducting an insecticide lethality bioassay.

Logical Relationship of GABA-A Receptor Antagonists

Antagonist_Classes cluster_classes Antagonist Classes GABA_R GABA-gated Chloride Channel This compound This compound (Isophenylamide) This compound->GABA_R Binds and blocks Fipronil Fipronil (Phenylpyrazole) Fipronil->GABA_R Binds and blocks Fluralaner Fluralaner (Isoxazoline) Fluralaner->GABA_R Binds and blocks

Caption: Different insecticide classes targeting the same GABA receptor.

References

Comparative Analysis of Modoflaner and its Chemical Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the insecticidal properties, mechanism of action, and comparative efficacy of the isophenylamide class of insecticides, with a focus on Modoflaner and its notable analogs, Broflanilide and Fluxametamide.

Introduction

This compound, an isophenylamide insecticide, represents a significant development in the ongoing search for novel modes of action to combat insecticide resistance. This class of compounds targets the insect nervous system, offering a distinct mechanism from many established insecticides. This guide provides a comparative analysis of this compound and its more extensively studied chemical analogs, Broflanilide and Fluxametamide. Due to the limited publicly available data on this compound, this analysis leverages the more comprehensive research conducted on its analogs to provide a thorough overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Allosteric Modulation of GABA-Gated Chloride Channels

This compound and its chemical analogs, including Broflanilide and Fluxametamide, are classified as allosteric modulators of γ-aminobutyric acid (GABA)-gated chloride channels.[1][2][3] This mode of action places them in the Insecticide Resistance Action Committee (IRAC) Group 30, highlighting their novel mechanism that shows no known cross-resistance with other existing insecticide classes.[1][2]

Unlike older insecticides that may bind to the channel pore, these isophenylamides are thought to bind to a distinct allosteric site on the GABA receptor complex.[4] This binding event prevents the inhibitory neurotransmitter GABA from effectively opening the chloride ion channel. The result is a disruption of the normal inhibitory signals within the insect's central nervous system, leading to hyperexcitation, convulsions, and ultimately, mortality.[1]

GABA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_Receptor GABA-Gated Cl- Channel GABA->GABA_Receptor Binds Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Modoflaner_Analog This compound / Analogs Modoflaner_Analog->GABA_Receptor Allosteric Inhibition

Figure 1: Simplified signaling pathway of this compound and its analogs at the GABA-gated chloride channel.

Comparative Efficacy

While specific comparative data for this compound is scarce, studies on its analogs, Broflanilide and Fluxametamide, demonstrate their high insecticidal activity against a range of chewing pests.

InsecticideTarget PestBioassay MethodEfficacy (LC50)Reference
Fluxametamide Diamondback Moth (Plutella xylostella)Leaf Dip0.18 mg/L[5]
Broflanilide Yellow Fever Mosquito (Aedes aegypti)Topical ApplicationMore toxic than Afoxolaner, Fluralaner, and Fluxametamide[6]
Fluxametamide Yellow Fever Mosquito (Aedes aegypti)Topical ApplicationLess toxic than Broflanilide[6]
Fluxametamide Rice Stem Borer (Chilo suppressalis)Topical ApplicationLD50: 1.308 mg/kg[7]

Experimental Protocols

The evaluation of isophenylamide insecticides typically involves a combination of bioassays to determine efficacy and more specialized techniques like electrophysiology and radioligand binding assays to elucidate the mechanism of action.

Insecticidal Bioassay (Leaf Dip Method)

This method is commonly used to determine the lethal concentration (LC50) of an insecticide against foliage-feeding insects.

  • Preparation of Test Solutions: A stock solution of the insecticide is prepared in a suitable solvent (e.g., acetone or DMSO) and then serially diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a range of concentrations.

  • Leaf Treatment: Cabbage leaf discs (or other suitable host plant leaves) are dipped into each test solution for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the insecticide.

  • Insect Infestation: Once dry, the treated leaf discs are placed in Petri dishes lined with moistened filter paper. A known number of insect larvae (e.g., 10-20 third-instar larvae of Plutella xylostella) are introduced into each Petri dish.

  • Incubation: The Petri dishes are maintained under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to study the effect of the insecticide on the function of ion channels, such as the GABA receptor, expressed in a heterologous system like Xenopus laevis oocytes.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are isolated and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding the insect GABA receptor subunits. The injected oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte expressing the GABA receptors is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).

  • Compound Application: The oocyte is perfused with a saline solution. GABA is applied to elicit a baseline current response. The insecticide is then co-applied with GABA to determine its effect on the GABA-induced current.

  • Data Analysis: The inhibition of the GABA-induced current by the insecticide is measured, and the concentration-response curve is used to determine the IC50 value (the concentration of the insecticide that causes 50% inhibition of the GABA response).

TEVC_Workflow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject with Insect GABA Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_Application Apply GABA (Baseline Current) TEVC_Setup->GABA_Application Compound_Application Co-apply Insecticide with GABA GABA_Application->Compound_Application Data_Analysis Measure Current Inhibition and Calculate IC50 Compound_Application->Data_Analysis

Figure 2: General experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the insecticide to its target receptor.

  • Membrane Preparation: Tissues rich in the target receptor (e.g., insect heads or transfected cells expressing the receptor) are homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the GABA receptor (e.g., [3H]EBOB) and varying concentrations of the unlabeled test insecticide.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then analyzed to determine the IC50 value of the test insecticide, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.

Conclusion

This compound and its chemical analogs, Broflanilide and Fluxametamide, represent an important class of insecticides with a novel mode of action targeting the insect GABA-gated chloride channel. Their distinct binding site and lack of cross-resistance with existing insecticide classes make them valuable tools for insecticide resistance management programs. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this promising class of insecticides. Further research, particularly direct comparative studies including this compound, is needed to fully elucidate the subtle differences in efficacy and spectrum of activity within the isophenylamide class.

References

Comparative Analysis of Modoflaner's Action on Insect Versus Mammalian GABA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the selective action of isophenylamide insecticides, with a focus on GABA receptor specificity.

Introduction

Modoflaner is an isophenylamide insecticide anticipated to exhibit selective toxicity toward insects over mammals. While specific public data on this compound is limited, this guide leverages available experimental data from the closely related and well-studied isoxazoline class, particularly fluralaner, to illustrate the principles of selective antagonism of insect versus mammalian γ-aminobutyric acid (GABA) receptors. This comparison is critical for understanding the molecular basis of their insecticidal activity and favorable safety profile in mammals.

GABA is the primary inhibitory neurotransmitter in both insects and mammals, acting on ligand-gated chloride ion channels known as GABA receptors. In insects, the predominant GABA receptor subunit is the "resistance-to-dieldrin" (RDL) subunit, which can form functional homomeric receptors.[1] In contrast, mammalian GABA-A receptors are typically heteropentameric, most commonly composed of α, β, and γ subunits.[2] This structural difference is a key determinant for the selective action of insecticides like isoxazolines.[3] These compounds act as non-competitive antagonists, binding to a site within the transmembrane domain of the receptor, distinct from the GABA binding site, thereby blocking the ion channel.[4][5][6]

Quantitative Comparison of Receptor Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for fluralaner against various insect RDL and mammalian GABA-A receptors. Lower IC50 values indicate higher potency. The data clearly demonstrates a significantly higher potency of fluralaner against insect GABA receptors compared to their mammalian counterparts, highlighting the molecular basis for its selective toxicity.

Receptor TargetSpecies/SubtypeIC50 ValueReference
Insect GABA Receptor Chilo suppressalis (Rice Stem Borer) - RDL4.20 nM[7]
Bactrocera dorsalis (Oriental Fruit Fly) - RDL150 nM[8]
Apis mellifera (Honeybee) - RDL~100-fold lower than B. dorsalis[8]
Drosophila melanogaster (Fruit Fly) - RDL~100-fold lower than B. dorsalis[8]
Mammalian GABA-A Receptor Human - α1β2γ21.9 - 13 µM[9]
Canine - α1β2γ21.9 - 13 µM[9]
Human - Other Subtypes1.9 - 13 µM[9]
Canine - Other Subtypes1.9 - 13 µM[9]

Experimental Protocols

The data presented above is primarily generated using the two-electrode voltage-clamp (TEVC) technique with Xenopus laevis oocytes. This robust system allows for the heterologous expression of specific ion channel subunits and the detailed electrophysiological characterization of their responses to agonists and antagonists.

Two-Electrode Voltage-Clamp (TEVC) Assay
  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from mature female Xenopus laevis frogs.

    • The follicular membrane is enzymatically removed, and the oocytes are incubated in a nutrient-rich solution.

    • Complementary RNA (cRNA) encoding the desired insect RDL or mammalian GABA-A receptor subunits is synthesized in vitro.

    • A defined amount of cRNA is injected into the cytoplasm of the oocytes.

    • The oocytes are then incubated for 2-7 days to allow for the expression and assembly of functional receptors on the plasma membrane.[10][11]

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).[10]

    • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects the current required to clamp the membrane potential at a set holding potential (typically -60 mV to -80 mV).[10][12]

    • The GABA receptor is activated by applying a specific concentration of GABA (usually the EC50, the concentration that elicits a half-maximal response) to the perfusion solution. This opens the chloride channels and generates an inward current.[3][13]

  • Antagonist Assay:

    • To determine the inhibitory effect of a compound like fluralaner, a stable baseline GABA-evoked current is first established.

    • The oocyte is then pre-incubated with the antagonist for a set period (e.g., 85 seconds) by adding it to the perfusion solution.[3]

    • GABA is then co-applied with the antagonist, and the resulting current is measured.[3]

    • The degree of inhibition is calculated as the percentage reduction in the GABA-evoked current in the presence of the antagonist compared to the control response.

    • A concentration-response curve is generated by testing a range of antagonist concentrations, from which the IC50 value is calculated.[14]

Visualization of Selective Action

The following diagrams illustrate the differential action of isophenylamide/isoxazoline insecticides on insect versus mammalian GABA receptors and the general workflow for their characterization.

cluster_insect Insect Neuron cluster_mammal Mammalian Neuron insect_receptor Insect RDL GABA Receptor (Homomeric) insect_channel_open Cl- Influx (Hyperpolarization) insect_receptor->insect_channel_open Opens Channel insect_channel_blocked Channel Blocked (Hyperexcitation) insect_channel_open->insect_channel_blocked Blocked by This compound insect_gaba GABA insect_gaba->insect_receptor Binds This compound This compound/Fluralaner This compound->insect_receptor Binds to Transmembrane Site mammal_receptor Mammalian GABA-A Receptor (Heteromeric αβγ) mammal_channel_open Cl- Influx (Hyperpolarization) mammal_receptor->mammal_channel_open Opens Channel mammal_gaba GABA mammal_gaba->mammal_receptor Binds modoflaner_mammal This compound/Fluralaner modoflaner_mammal->mammal_receptor Low Affinity

Caption: Differential action of this compound/Fluralaner on GABA receptors.

cluster_workflow Experimental Workflow start Harvest Xenopus Oocytes inject Inject cRNA for GABA Receptor Subunits (Insect RDL or Mammalian α, β, γ) start->inject incubate Incubate for 2-7 Days for Receptor Expression inject->incubate tevc Perform Two-Electrode Voltage-Clamp (TEVC) incubate->tevc gaba_app Apply GABA (EC50) to Elicit Current tevc->gaba_app antagonist_app Co-apply GABA with This compound/Fluralaner gaba_app->antagonist_app analyze Analyze Current Inhibition & Calculate IC50 antagonist_app->analyze end Compare IC50 Values (Insect vs. Mammal) analyze->end

Caption: Workflow for assessing insecticide specificity on GABA receptors.

References

Safety Operating Guide

Safe Disposal of Modoflaner: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Modoflaner in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.[1]

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards and to use appropriate personal protective equipment (PPE).

1.1 Required Personal Protective Equipment (PPE) All personnel handling this compound must use the following PPE to minimize exposure:[1]

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant protective gloves.

  • Body Protection: Impervious laboratory coat or clothing.

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust formation and inhalation.[1]

1.2 Engineering Controls Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended. An accessible safety shower and eyewash station must be available.[1]

Quantitative Data and Chemical Properties

The following table summarizes key quantitative and chemical properties of this compound.

PropertyDataReference
CAS Number 1331922-53-2[1]
Molecular Formula C23H10F12IN3O2[2][3]
Molecular Weight 715.23 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMSO (e.g., 10 mM or 90.0 mg/mL)[2][3]
Storage (Powder) Store at -20°C for long-term stability (up to 3 years).[3]
Storage (In Solvent) Store at -80°C for up to 6 months.[4][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]

This compound Disposal Workflow

The following diagram outlines the required step-by-step process for the safe disposal of this compound waste.

ModoflanerDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Disposal A 1. Waste Generation (Expired chemical, contaminated labware, unused solutions) B 2. Segregate Waste Is waste contaminated with this compound? A->B C 3. Use Designated Container (Clearly marked, leak-proof, chemically compatible) B->C Yes D 4. Label Container 'Hazardous Waste - this compound' Include accumulation start date. C->D E 5. Store Securely (In designated satellite accumulation area, away from incompatible materials) D->E F 6. Arrange for Pickup Contact licensed hazardous waste disposal contractor. E->F G 7. Final Disposal (Transport to an approved waste disposal plant, likely via incineration) F->G X DO NOT Pour Down Drain (Environmental Hazard H410) Y DO NOT Mix with Incompatibles (Strong acids/alkalis, oxidizers)

Caption: Workflow for the safe segregation, containment, and disposal of this compound hazardous waste.

Standard Operating Procedure: Disposal of this compound Waste

This procedure details the step-by-step process for disposing of materials contaminated with this compound. This includes pure (expired) chemical, solutions, and contaminated labware.

Objective: To ensure the safe and compliant disposal of this compound waste streams.

4.1. Waste Segregation and Collection

  • Identify Waste: Identify all waste streams containing this compound. This includes:

    • Unused or expired solid this compound.

    • Aqueous and solvent-based solutions containing this compound.

    • Contaminated materials (e.g., pipette tips, gloves, vials, absorbent pads).

  • Segregate at Source: Do not mix this compound waste with non-hazardous laboratory trash.

  • Use Approved Containers: Collect all this compound waste in a dedicated, leak-proof hazardous waste container that is chemically compatible with the solvents used.

4.2. Container Labeling and Storage

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound in DMSO," "Solid this compound Waste").

  • Secure Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]

4.3. Spill Management

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Use Full PPE: Don appropriate PPE before attempting to clean the spill.[1]

  • Containment: Prevent the spill from spreading or entering drains or water courses.[1]

  • Cleanup: Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[1] Carefully sweep up solid spills, avoiding dust generation.

  • Dispose of Cleanup Material: Collect all contaminated cleanup materials and place them in the designated this compound hazardous waste container.[1]

4.4. Final Disposal

  • Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1]

  • Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

  • Prohibited Actions:

    • NEVER dispose of this compound down the drain.[7][9] Its high aquatic toxicity poses a significant environmental risk.[1]

    • NEVER dispose of this compound in regular trash.

    • NEVER attempt to neutralize this compound with strong acids, alkalis, or oxidizing agents without a validated deactivation protocol, as this could lead to hazardous reactions.[1]

Protocol: Decontamination of Non-Disposable Glassware

This protocol provides a general methodology for decontaminating glassware that has been in contact with this compound. Note: This procedure should be validated for effectiveness under specific laboratory conditions. The rinsate generated is considered hazardous waste.

Objective: To effectively remove this compound residues from non-disposable laboratory glassware prior to routine cleaning.

Materials:

  • Appropriate organic solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or acetone).

  • Designated hazardous waste container for liquid rinsate.

  • Full PPE as described in Section 1.1.

Procedure:

  • Initial Rinse (in fume hood):

    • Rinse the glassware surface three times with a small amount of an appropriate organic solvent (e.g., technical-grade ethanol or acetone) to remove the bulk of the this compound residue.

    • Collect all rinsate in the designated hazardous waste container labeled for this compound.

  • Soaking (Optional, for heavy contamination):

    • If necessary, soak the glassware in the chosen solvent for a period determined by internal validation (e.g., 1-2 hours).

    • Decant the soaking solvent into the hazardous waste container.

  • Aqueous Wash:

    • Wash the glassware with a standard laboratory detergent and water.

    • Perform a final rinse with deionized water.

  • Drying:

    • Allow the glassware to air-dry in a well-ventilated area or dry in an oven as per standard laboratory procedures.

  • Waste Disposal:

    • Ensure all solvent rinsate is collected and disposed of as hazardous waste according to the procedures in Section 4.[1]

References

Essential Safety and Logistical Information for Handling Modoflaner

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of essential safety information for the handling of Modoflaner in a laboratory setting. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling the compound.[1] Adherence to institutional and national safety regulations is mandatory.

This compound is an isophenylamide insecticide and antiparasitic agent intended for veterinary and research use only.[2][3][4][5][6] Its CAS number is 1331922-53-2.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety protocols must be followed to minimize exposure and prevent environmental contamination.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should identify potential hazards, evaluate the risks of exposure, and establish control measures to mitigate those risks.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][7]

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous compounds.[8][9]

  • Ventilation: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or vapors.[1][10]

  • Isolation: For high-potency active pharmaceutical ingredients (HPAPIs), process isolation using glove boxes or other containment systems is recommended, especially for larger quantities.[9][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[12][13] The selection of PPE should be based on the specific procedures being performed and the potential for exposure.

Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection Other
Receiving/Unpacking Double nitrile gloves (ASTM D6978 rated)[14]Safety glasses with side shieldsStandard lab coatN95 respirator recommended if package is compromised[15]Shoe covers
Weighing/Compounding Double nitrile gloves (ASTM D6978 rated)[14]Chemical splash gogglesDisposable gown with tight-fitting cuffs, closing in the back[14][15]N95 or higher respiratorShoe covers, hairnet
Solution Preparation Double nitrile gloves (ASTM D6978 rated)[14]Chemical splash goggles or face shieldDisposable gown with tight-fitting cuffs, closing in the back[14][15]N95 or higher respirator if not in a fume hoodShoe covers
In-vivo Administration Double nitrile gloves (ASTM D6978 rated)[14]Safety glasses with side shieldsDisposable gownAs required by institutional animal care protocolsN/A
Waste Disposal Double nitrile gloves (ASTM D6978 rated)[14]Chemical splash gogglesDisposable gownN95 or higher respiratorShoe covers
Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a sealable container for hazardous waste disposal.

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealable container for hazardous waste disposal.

Wash the spill area thoroughly with soap and water after the material has been collected.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[16][17][18]

  • Segregation: Do not mix this compound waste with other waste streams.[17]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".[16][18]

  • Containers: Use leak-proof, sealable containers for all waste.[19]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[18][20]

Experimental Protocols

Safe Weighing and Solubilization of this compound

This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.

  • Preparation:

    • Don the appropriate PPE as outlined in the table above for "Weighing/Compounding".

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, vials, solvent).

  • Weighing:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.

    • Record the weight.

    • Carefully fold the weigh paper to contain the powder and transfer it to the appropriate vial.

  • Solubilization:

    • This compound is soluble in DMSO.[2][5]

    • In the fume hood, add the calculated volume of solvent to the vial containing the this compound powder.

    • Securely cap the vial and mix by vortexing or sonication until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weigh paper and any other contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the spatula, work surface, and any other reusable equipment with an appropriate decontaminating solution.

    • Remove PPE and dispose of it in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Visualizations

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment task_type Identify Task Type risk_assessment->task_type weighing Weighing/Compounding task_type->weighing Solid/Conc. solution_prep Solution Preparation task_type->solution_prep Liquid admin In-vivo Administration task_type->admin Dilute ppe_weighing Double Gloves Chemical Goggles Disposable Gown Respirator Shoe Covers weighing->ppe_weighing ppe_solution Double Gloves Chemical Goggles Disposable Gown Respirator (if not in hood) solution_prep->ppe_solution ppe_admin Double Gloves Safety Glasses Disposable Gown admin->ppe_admin end End: Proceed with caution ppe_weighing->end ppe_solution->end ppe_admin->end

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

Modoflaner_Disposal_Plan Operational and Disposal Plan for this compound start Start: Experiment Complete waste_generation Waste Generated (PPE, Glassware, Solutions) start->waste_generation segregate Segregate this compound Waste waste_generation->segregate solids Contaminated Solids (Gloves, Gowns, etc.) segregate->solids liquids Liquid Waste (Solutions, Rinsates) segregate->liquids sharps Contaminated Sharps segregate->sharps solid_container Seal in Labeled Hazardous Waste Bag solids->solid_container liquid_container Seal in Labeled Leak-proof Container liquids->liquid_container sharps_container Place in Puncture-proof Sharps Container sharps->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Documentation Complete disposal->end

Caption: A logical flow for the safe disposal of waste contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Modoflaner
Reactant of Route 2
Reactant of Route 2
Modoflaner

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.